Brimonidine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17)/i5D2,6D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLJNLCSTIOKRM-NZLXMSDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Core Chemical Properties and Structure of Brimonidine-d4
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound. This compound is the deuterated analog of Brimonidine, a potent α2-adrenergic agonist. The isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, where it serves as an internal standard for the accurate quantification of Brimonidine in biological matrices using mass spectrometry.[1][2][3]
Chemical Properties and Structure
This compound is structurally similar to Brimonidine, with four hydrogen atoms on the imidazoline ring replaced by deuterium atoms.[1][2][4] This isotopic substitution imparts a higher molecular weight without significantly altering its chemical reactivity, making it an ideal internal standard for analytical applications.[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine | [4] |
| Molecular Formula | C₁₁H₆D₄BrN₅ | [2][5] |
| Molecular Weight | 296.16 g/mol | [1][4][5] |
| CAS Number | 1184971-51-4 | [1][2][5][6] |
| Appearance | White crystalline solid | [7] |
| Solubility | Soluble in DMSO; Water (1.5 mg/ml) | [2][7] |
| Synonyms | 5-Bromo-N-(4,5-dihydro-1H-imidazol-d4-2-yl)-6-quinoxalinamine, Bromoxidine-d4 | [1][6] |
Note: Some properties listed are for the tartrate salt of this compound, which is also commercially available.[5][7][8]
Chemical Structure
The chemical structure of this compound consists of a quinoxaline ring system linked to a deuterated 4,5-dihydro-1H-imidazol-2-amine group. The deuterium atoms are specifically located at the 4 and 5 positions of the imidazoline ring.
Caption: Chemical structure of this compound.
Mechanism of Action and Signaling Pathway
Brimonidine is a highly selective α2-adrenergic receptor agonist, with a selectivity for α2 over α1 receptors of more than 1000-fold.[9][10] Its mechanism of action in lowering intraocular pressure (IOP) is twofold: it reduces the production of aqueous humor and increases its outflow through the uveoscleral pathway.[9][10][11][12]
The activation of α2-adrenergic receptors on the ciliary body leads to the inhibition of the enzyme adenylyl cyclase.[9][12] This action reduces the intracellular concentration of cyclic AMP (cAMP), which in turn decreases the rate of aqueous humor production.[9][12]
Caption: Signaling pathway of Brimonidine's action on aqueous humor dynamics.
Experimental Protocols
This compound is primarily used as an internal standard in bioanalytical methods for the quantification of Brimonidine.[2][3] Below is a representative experimental protocol for the analysis of Brimonidine in a biological matrix, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
-
Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., at a concentration of 100 ng/mL in methanol) to the plasma sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the tube to precipitate plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is typically used.[13][14][15]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[13][14]
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.[13]
-
Injection Volume: 5-10 µL of the prepared sample is injected.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Brimonidine and this compound are monitored.
-
Example Transition for Brimonidine: m/z 292.0 → 212.0
-
Example Transition for this compound: m/z 296.0 → 216.0
-
-
Quantification: The concentration of Brimonidine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a standard curve.
-
Caption: General workflow for bioanalysis of Brimonidine using this compound.
Synthesis and Purification
The synthesis of Brimonidine and its isotopically labeled analogs typically involves multi-step chemical reactions. One common route involves the reaction of 5-bromo-6-aminoquinoxaline with an imidazoline precursor.[16]
A general synthetic approach may involve:
-
Synthesis of 5-bromo-6-aminoquinoxaline: This intermediate is a key starting material.
-
Formation of an isothiocyanate or a similar reactive intermediate from the amino group of the quinoxaline.[16]
-
Cyclization reaction with a deuterated ethylenediamine equivalent to form the final deuterated imidazoline ring of this compound.[16]
Purification of the final product is crucial and is typically achieved through techniques such as:
-
Column Chromatography: To separate the desired product from reactants and by-products.
-
Recrystallization: To obtain a highly pure crystalline solid.
The purity and identity of the synthesized this compound are confirmed using analytical techniques like HPLC, Mass Spectrometry, and NMR spectroscopy.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | C11H10BrN5 | CID 45038432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | CAS No- 1184971-51-4 | Simson Pharma Limited [simsonpharma.com]
- 7. chembk.com [chembk.com]
- 8. This compound D-Tartrate | LGC Standards [lgcstandards.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Brimonidine: Package Insert / Prescribing Information / MOA [drugs.com]
- 12. What is the mechanism of Brimonidine Tartrate? [synapse.patsnap.com]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to the Synthesis and Characterization of Brimonidine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Brimonidine-d4, a deuterated analog of the α2-adrenergic agonist Brimonidine. This isotopically labeled compound is crucial as an internal standard for the accurate quantification of Brimonidine in biological matrices and pharmaceutical formulations, primarily utilizing mass spectrometry-based assays. This document outlines a plausible synthetic route, detailed characterization methods, and relevant data presented in a clear and structured format.
Introduction
Brimonidine is a potent α2-adrenergic agonist used in the treatment of open-angle glaucoma and ocular hypertension. Accurate determination of its concentration in various biological samples is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. This compound, with its deuterium-labeled imidazoline ring, serves as an ideal internal standard for mass spectrometric analysis due to its chemical similarity to the parent drug and its distinct mass-to-charge ratio (m/z).[1][2][3]
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d4)quinoxalin-6-amine | [3] |
| CAS Number | 1184971-51-4 | [3] |
| Molecular Formula | C₁₁H₆D₄BrN₅ | [4] |
| Molecular Weight | 296.16 g/mol | [4] |
| Monoisotopic Mass | 295.03706 Da | [2] |
Synthesis of this compound
While specific proprietary synthesis methods may vary, a plausible and efficient synthetic route for this compound can be adapted from established methods for the synthesis of Brimonidine.[5] The key step involves the introduction of the deuterium atoms via a deuterated precursor to the imidazoline ring. A likely starting material for this is commercially available ethylenediamine-d4.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from 5-bromo-6-aminoquinoxaline.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
This protocol is a representative example based on known chemical transformations for similar compounds.
Step 1: Synthesis of 5-bromo-6-isothiocyanatoquinoxaline
-
In a well-ventilated fume hood, dissolve 5-bromo-6-aminoquinoxaline in a suitable inert solvent such as dichloromethane or toluene.
-
Cool the solution in an ice bath.
-
Slowly add a solution of thiophosgene in the same solvent to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Remove the solvent under reduced pressure to yield the crude 5-bromo-6-isothiocyanatoquinoxaline intermediate. This intermediate may be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 5-bromo-6-isothiocyanatoquinoxaline in a suitable solvent such as methanol or ethanol.
-
Add a solution of ethylenediamine-d4 in the same solvent to the reaction mixture.
-
Reflux the mixture for several hours until the evolution of hydrogen sulfide gas ceases (as monitored by an appropriate method, e.g., lead acetate paper).
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Collect the solid by filtration and wash with cold solvent.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to afford the final product.
Purification and Yield:
The final product should be purified by recrystallization to achieve high purity (≥98%). The overall yield of the synthesis is expected to be in the range of 30-40%, similar to what has been reported for related non-deuterated compounds.[6]
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for characterizing this compound and is the basis for its use as an internal standard.
LC-MS/MS Parameters:
An example of LC-MS/MS parameters for the analysis of Brimonidine and this compound is provided below.[7]
| Parameter | Brimonidine | This compound |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Precursor Ion (m/z) | 292 | 296 |
| Product Ion (m/z) | 212 | 216 |
Expected Fragmentation:
The fragmentation of Brimonidine and its deuterated analog is expected to occur at the imidazoline ring. The mass shift of +4 Da in both the precursor and product ions for this compound confirms the incorporation of four deuterium atoms in a stable position.
Caption: Mass spectrometry fragmentation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
The most significant difference in the ¹H NMR spectrum of this compound compared to Brimonidine will be the absence of the signal corresponding to the four protons on the imidazoline ring. The signals for the aromatic protons on the quinoxaline ring system and the N-H protons should remain.
¹³C NMR Spectroscopy:
In the ¹³C NMR spectrum, the signals for the two carbon atoms of the deuterated imidazoline ring will be observed as triplets due to coupling with deuterium (spin I=1). The chemical shifts of these carbons will be slightly different from their non-deuterated counterparts. The signals for the carbons of the quinoxaline ring will be largely unaffected.
Purity and Isotopic Enrichment
The chemical purity of the synthesized this compound should be determined by High-Performance Liquid Chromatography (HPLC) with UV detection. A purity of ≥98% is generally required for use as an internal standard.
The isotopic enrichment can be determined by mass spectrometry. This is achieved by comparing the ion intensities of the deuterated and non-deuterated species. A high isotopic purity (typically >99% d₄) is desirable to minimize any contribution to the analyte signal.[4]
Experimental Workflows
The overall process for the synthesis and characterization of this compound can be visualized in the following workflow diagram.
Caption: Overall experimental workflow for this compound.
Conclusion
This technical guide has detailed a plausible synthetic route and comprehensive characterization strategy for this compound. The successful synthesis and rigorous characterization of this deuterated internal standard are critical for the development of robust and reliable bioanalytical methods for its parent drug, Brimonidine. The data and protocols provided herein serve as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
References
Physicochemical Properties of Deuterated Brimonidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated brimonidine (Brimonidine-d4), a stable isotope-labeled analog of the alpha-2 adrenergic agonist, brimonidine. Deuteration, the selective replacement of hydrogen atoms with deuterium, can subtly alter the physicochemical and metabolic properties of a drug molecule, potentially leading to an improved pharmacokinetic profile. This document summarizes key physicochemical parameters, outlines detailed experimental methodologies for their determination, and presents relevant biological signaling pathways. The information herein is intended to support research, development, and analytical activities involving deuterated brimonidine.
Introduction
Brimonidine is a potent and selective alpha-2 adrenergic receptor agonist widely used in the treatment of open-angle glaucoma and ocular hypertension.[1] By reducing aqueous humor production and increasing uveoscleral outflow, it effectively lowers intraocular pressure.[1] Deuteration of pharmaceuticals is a strategic approach in drug design aimed at improving metabolic stability by leveraging the kinetic isotope effect.[2] The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes that involve C-H bond cleavage, potentially leading to enhanced drug exposure and a more favorable pharmacokinetic profile. This guide focuses on the physicochemical characterization of this compound, providing a comparative analysis with its non-deuterated counterpart.
Physicochemical Properties
The following tables summarize the key physicochemical properties of deuterated brimonidine (this compound) and non-deuterated brimonidine for comparative analysis.
Table 1: General and Physical Properties
| Property | Deuterated Brimonidine (this compound) | Non-deuterated Brimonidine | Reference(s) |
| IUPAC Name | 5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine | 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | [3] |
| Molecular Formula | C₁₁H₆BrD₄N₅ | C₁₁H₁₀BrN₅ | [3] |
| Molecular Weight | 296.16 g/mol | 292.13 g/mol | [1][3] |
| Appearance | White crystalline solid | Off-white, pale yellow to pale pink powder | [4][5] |
| Melting Point | 203-205 °C | 202 - 210 °C | [4][5] |
Table 2: Solubility and Partition Coefficient
| Property | Deuterated Brimonidine (this compound) | Non-deuterated Brimonidine Tartrate | Reference(s) |
| Solubility in Water | 1.5 mg/mL | 34 mg/mL | [5][6] |
| Solubility in DMSO | Soluble | >60 mg/mL | [5][6] |
| logP (calculated) | 0.6 | 1.7 | [1][3] |
| pKa (Strongest Basic) | Not experimentally determined; expected to be slightly higher than non-deuterated form. | 7.78 ± 0.05 | [5] |
Signaling Pathway of Brimonidine
Brimonidine exerts its pharmacological effects by acting as a selective agonist for alpha-2 adrenergic receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are involved in cell survival and proliferation.
Experimental Protocols
Synthesis and Purification of Deuterated Brimonidine
The synthesis of deuterated brimonidine (this compound) typically involves the use of deuterated starting materials or reagents. A general workflow for its synthesis and purification is outlined below. Several synthetic routes for non-deuterated brimonidine have been described, which can be adapted for the synthesis of its deuterated analog.[7][8][9]
A common synthetic approach for brimonidine involves the condensation of 5-bromo-6-aminoquinoxaline with a suitable imidazoline precursor. For the deuterated version, a deuterated imidazoline derivative would be utilized. Purification is critical to remove unreacted starting materials and byproducts, and is typically achieved through column chromatography followed by recrystallization.
Determination of pKa by NMR Titration
The acid dissociation constant (pKa) of a compound can be accurately determined using Nuclear Magnetic Resonance (NMR) spectroscopy. This method relies on the change in the chemical shift of specific protons in the molecule as a function of pH.
Methodology:
-
Sample Preparation: A series of solutions of this compound are prepared in deuterium oxide (D₂O) at various pD values (the equivalent of pH in D₂O).
-
NMR Spectroscopy: ¹H NMR spectra are acquired for each solution.
-
Data Analysis: The chemical shift of a proton sensitive to the protonation state of the basic nitrogen in the imidazoline ring is plotted against the pD.
-
Curve Fitting: The resulting sigmoidal curve is fitted to a modified Henderson-Hasselbalch equation to determine the pKa.
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The traditional shake-flask method remains a reliable technique for its determination.
References
- 1. Brimonidine | C11H10BrN5 | CID 2435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 3. This compound | C11H10BrN5 | CID 45038432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. glpbio.com [glpbio.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
Technical Guide to Brimonidine-d4: Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical quality attributes of Brimonidine-d4, a deuterium-labeled internal standard essential for the accurate quantification of Brimonidine in biological matrices. This document outlines the typical specifications found in a Certificate of Analysis (C of A), details the analytical methodologies used for its characterization, and explores the pharmacological context of Brimonidine's mechanism of action.
Certificate of Analysis (Representative)
A Certificate of Analysis for this compound provides assurance of its identity, purity, and quality. Below is a representative C of A, summarizing typical analytical results.
Table 1: this compound - Representative Certificate of Analysis
| Test Parameter | Specification | Result | Method Reference |
| Identification | |||
| ¹H-NMR | Conforms to structure | Conforms | Internal SOP-01 |
| Mass Spectrometry | Conforms to expected m/z | Conforms | Internal SOP-02 |
| HPLC Retention Time | Corresponds to reference standard | Corresponds | Internal SOP-03 |
| Purity & Impurities | |||
| Purity by HPLC (UV, 254 nm) | ≥ 98.0% | 99.85% | Internal SOP-03 |
| Isotopic Purity (d₄) | ≥ 99% Deuterated forms (d₁-d₄) | 99.6% (d₄) | Internal SOP-02 |
| Unlabeled Brimonidine (d₀) | ≤ 0.5% | 0.15% | Internal SOP-02 |
| Individual Impurity | ≤ 0.2% | Impurity A: 0.08% | Internal SOP-03 |
| Total Impurities | ≤ 1.0% | 0.15% | Internal SOP-03 |
| Physical Properties | |||
| Appearance | White to Off-White Solid | White Solid | Visual Inspection |
| Solubility | Soluble in DMSO | Soluble | Internal SOP-04 |
| Residual Solvents | |||
| As per USP <467> | Meets USP requirements | Meets Requirements | USP <467> |
| Assay | |||
| Quantitative NMR (qNMR) | 95.0% - 105.0% | 99.2% | Internal SOP-05 |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of the data presented in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the purity of this compound and to identify and quantify any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., Inertsil ODS 3V, 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of 0.02M Octane-1-sulfonic acid sodium salt (pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a 64:36 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.[1]
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL. The solution is injected into the HPLC system, and the chromatogram is recorded. The area of the main peak (this compound) and any impurity peaks are integrated.
-
Calculation: Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. Impurity levels are calculated similarly.
Mass Spectrometry (MS) for Identity and Isotopic Purity
MS is employed to confirm the molecular weight of this compound and to determine its isotopic purity.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Procedure: A dilute solution of this compound is infused into the mass spectrometer. The full scan mass spectrum is acquired. For isotopic purity, the relative intensities of the ion corresponding to the unlabeled Brimonidine (d₀) and the deuterated forms (d₁-d₄) are measured.
-
Data Analysis: The molecular ion peak is compared to the theoretical mass of this compound. The isotopic distribution is analyzed to confirm the degree of deuteration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR is used to confirm the chemical structure of this compound.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent. The ¹H-NMR spectrum is acquired.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks are analyzed and compared to the expected spectrum for Brimonidine, taking into account the deuterium labeling which results in the absence of signals at the deuterated positions.
Signaling Pathways and Experimental Workflows
To understand the functional context of Brimonidine, it is essential to visualize its mechanism of action. Brimonidine is a selective alpha-2 adrenergic receptor agonist.[2][3][4] Its primary therapeutic effect in glaucoma is the reduction of intraocular pressure.[2][3]
Brimonidine Signaling Pathway in Ocular Cells
Brimonidine binds to and activates alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a signaling cascade that leads to a decrease in aqueous humor production and an increase in its outflow.[2][5]
Caption: Brimonidine's activation of the α2-adrenergic receptor.
Neuroprotective Signaling of Brimonidine
Beyond lowering intraocular pressure, brimonidine is also suggested to have neuroprotective effects on retinal ganglion cells. This is mediated through the activation of survival signaling pathways.[6]
Caption: Neuroprotective signaling pathways activated by Brimonidine.
Experimental Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the analysis of this compound purity using HPLC.
Caption: Workflow for HPLC-based purity analysis of this compound.
This technical guide provides a foundational understanding of the quality assessment of this compound. For any specific application, it is imperative to refer to the batch-specific Certificate of Analysis provided by the supplier and to perform appropriate method validation for the intended use.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Brimonidine in the treatment of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brimonidine. A review of its pharmacological properties and clinical potential in the management of open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. What is the mechanism of Brimonidine Tartrate? [synapse.patsnap.com]
- 6. Alpha 2-Adrenergic Receptor Agonist Brimonidine Stimulates ERK1/2 and AKT Signaling via Transactivation of EGF Receptors in the Human MIO-M1 Müller Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers of High-Purity Brimonidine-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers of high-purity Brimonidine-d4, a deuterated analog of the α2-adrenergic agonist Brimonidine. This document is intended for researchers, scientists, and drug development professionals who require a reliable source of this stable isotope-labeled compound for use as an internal standard in pharmacokinetic studies, metabolic profiling, and other quantitative analytical applications.
Introduction to this compound
This compound is a synthetic derivative of Brimonidine in which four hydrogen atoms have been replaced with deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical measurements.
Commercial Suppliers and Product Specifications
Several reputable suppliers offer high-purity this compound. The following table summarizes the available quantitative data from prominent commercial sources. It is important to note that detailed specifications are often provided in the Certificate of Analysis (CoA) that accompanies a specific product lot.
| Supplier | Product Name | CAS Number | Chemical Formula | Purity Specification | Form |
| LGC Standards | This compound L-Tartrate | Not specified | Not specified | CoA available | L-Tartrate Salt |
| Simson Pharma Limited | This compound | 1184971-51-4 | Not specified | CoA available | Not specified |
| Cayman Chemical | This compound | 1184971-51-4 | C₁₁H₆BrD₄N₅ | ≥99% deuterated forms (d₁-d₄)[1] | Solid |
| MedchemExpress | This compound | 1184971-51-4 | C₁₁H₆D₄BrN₅ | 99.81% (for D-tartrate) | Free Base & D-Tartrate Salt |
| Cleanchem | Brimonidine D4 | 1184971-51-4 | C₁₁H₆BrD₄N₅ | Not specified | Not specified |
| GlpBio | This compound | 1184971-51-4 | Not specified | >99.00%[2] | Solid |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible synthetic route can be adapted from established methods for the synthesis of Brimonidine. A key step would involve the use of a deuterated reagent to introduce the deuterium atoms into the imidazoline ring. One potential precursor is deuterated ethylenediamine.
A generalized synthetic scheme is as follows:
-
Reaction of 5-bromo-6-aminoquinoxaline with a suitable thiocarbonyl or isothiocyanate reagent. This step forms a key intermediate.
-
Cyclization with deuterated ethylenediamine (ethylenediamine-d4). This is the crucial step for introducing the deuterium labels. The reaction is typically carried out in a suitable solvent and may require a catalyst.
-
Purification of the crude this compound. Purification is generally achieved through recrystallization or column chromatography to obtain the desired high-purity product.
-
Salt formation (optional). The free base of this compound can be converted to a more stable and soluble salt, such as the tartrate salt, by reacting it with the corresponding acid.
Quality Control and Analytical Characterization
To ensure the identity, purity, and isotopic enrichment of this compound, a series of analytical tests are performed. The following are typical experimental protocols for the quality control of this material.
1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the chemical purity of this compound and to detect the presence of any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 248 nm.
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent).
-
Analysis: The sample is injected into the HPLC system, and the peak area of this compound is compared to the total peak area of all components to determine the purity. Impurities are identified by their relative retention times.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment
LC-MS is a powerful technique used to confirm the molecular weight of this compound and to determine its isotopic enrichment.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a time-of-flight or quadrupole mass analyzer).
-
LC Conditions: Similar to the HPLC method described above.
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Range: The mass spectrometer is set to scan a mass range that includes the expected molecular ions of this compound and any potential non-deuterated or partially deuterated species.
-
-
Analysis: The mass spectrum will show a peak corresponding to the protonated molecular ion of this compound ([M+H]⁺). The isotopic distribution of this peak is analyzed to determine the percentage of the d4 species relative to d0, d1, d2, and d3 species. This provides a measure of the isotopic enrichment.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound and the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).
-
Analysis:
-
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the imidazoline ring will be absent or significantly reduced in intensity, confirming the location of the deuterium labels.
-
The ¹³C NMR spectrum will show the signals for all carbon atoms in the molecule, further confirming the overall structure.
-
Visualizations
Brimonidine Signaling Pathway
Brimonidine is an agonist of the alpha-2 adrenergic receptor (α2-AR). Its mechanism of action in lowering intraocular pressure involves the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[3][4]
Caption: Brimonidine's signaling cascade.
Experimental Workflow for this compound Quality Control
The following diagram illustrates a typical workflow for the quality control analysis of a batch of high-purity this compound.
Caption: QC workflow for this compound.
Logical Relationship of Quality Attributes
The quality of high-purity this compound is determined by several key attributes that are interconnected. This diagram illustrates the logical relationship between these attributes.
Caption: Quality attributes of this compound.
References
Brimonidine-d4 for Preclinical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Brimonidine-d4 and its core applications in preclinical research. Brimonidine, a potent and selective alpha-2 adrenergic receptor agonist, is widely recognized for its utility in ophthalmic research, particularly in the study of glaucoma and neuroprotection. The deuterated form, this compound, serves as an indispensable tool for the accurate quantification of brimonidine in biological matrices, facilitating robust pharmacokinetic and metabolic studies.
Chemical Properties and Synthesis
This compound is a stable, isotopically labeled analog of brimonidine. The deuterium atoms are typically introduced into the imidazoline ring of the molecule. This isotopic labeling results in a mass shift of +4 atomic mass units compared to the parent compound, a critical feature for its use as an internal standard in mass spectrometry-based bioanalytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine |
| Molecular Formula | C₁₁H₆D₄BrN₅ |
| Molecular Weight | Approximately 296.16 g/mol |
| CAS Number | 1184971-51-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and methanol |
The synthesis of this compound is a specialized process involving the incorporation of deuterium atoms. While specific synthesis routes are often proprietary, they generally involve the use of deuterated precursors in the final steps of the brimonidine synthesis pathway.
Mechanism of Action and Signaling Pathways
Brimonidine exerts its pharmacological effects primarily through its high affinity and selectivity for the alpha-2 adrenergic receptor. This interaction triggers a cascade of intracellular signaling events that are central to its therapeutic and research applications.
Alpha-2 Adrenergic Receptor Signaling
As a selective alpha-2 adrenergic agonist, brimonidine's primary mechanism involves the activation of Gi-protein coupled receptors. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is fundamental to its effect on reducing aqueous humor production in the eye.
Figure 1: Brimonidine's primary signaling pathway via the α2-adrenergic receptor, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels.
Neuroprotective Signaling Pathways
Beyond its effects on intraocular pressure, brimonidine has demonstrated significant neuroprotective properties. These effects are mediated through the activation of pro-survival signaling cascades, including the PI3K/Akt and ERK1/2 pathways. This activation is initiated by the transactivation of the Epidermal Growth Factor Receptor (EGFR).
The binding of brimonidine to the alpha-2 adrenergic receptor leads to the activation of Src kinase. Activated Src kinase, in turn, activates matrix metalloproteinases (MMPs). These MMPs cleave pro-heparin-binding EGF-like growth factor (pro-HB-EGF) to its mature form, which then binds to and activates the EGFR. This transactivation initiates downstream signaling through the PI3K/Akt and ERK1/2 pathways, promoting neuronal survival and inhibiting apoptosis.
Figure 2: Neuroprotective signaling cascade initiated by Brimonidine, involving EGFR transactivation and subsequent activation of the PI3K/Akt and ERK1/2 pathways.
Preclinical Research Applications
The primary preclinical application of this compound is as an internal standard for the accurate quantification of brimonidine in various biological matrices during pharmacokinetic and biodistribution studies.
Pharmacokinetic Studies
Topical administration of ophthalmic drugs presents unique challenges for pharmacokinetic analysis due to the small sample volumes and low drug concentrations in ocular tissues. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving the required sensitivity and accuracy in LC-MS/MS assays.
Table 2: Pharmacokinetic Parameters of Brimonidine in Rabbit Aqueous Humor Following Topical Administration
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₅ (ng·hr/mL) | Reference |
| 0.2% Brimonidine Tartrate (BAK preserved) | 1740 ± 130 | 0.33 - 1 | 2770 ± 220 | [1] |
| 0.2% Brimonidine Tartrate (Purite preserved) | 2690 ± 720 | 0.33 - 1 | 3780 ± 380 | [1] |
| 0.15% Brimonidine Tartrate (BAK preserved) | 1080 ± 150 | 0.33 - 0.67 | - | [2] |
| 0.15% Brimonidine Tartrate (Purite preserved) | 2030 ± 410 | 0.33 - 0.67 | - | [2] |
Neuroprotection Studies
Brimonidine's neuroprotective effects are a significant area of preclinical investigation. Animal models of glaucoma, optic nerve crush, and retinal ischemia are commonly used to evaluate these properties. In these studies, this compound can be used to correlate tissue drug concentrations with the observed neuroprotective outcomes.
Table 3: Neuroprotective Efficacy of Brimonidine in Preclinical Models
| Animal Model | Brimonidine Treatment | Outcome Measure | Result | Reference |
| Rat Optic Nerve Crush | 1 mg/kg, intraperitoneal, daily | Retinal Ganglion Cell (RGC) Density | 1281 ± 189 cells/mm² (vs. 1060 ± 148 in control) | [3] |
| Rat Optic Nerve Crush | 1 mg/kg, intraperitoneal, daily | RGC Survival Rate | 61.0% ± 6.0% (vs. 53.5% ± 8.0% in control) | [3] |
| Rat Chronic Ocular Hypertension | 1 mg/kg/day, subcutaneous | RGC Loss | 15% ± 2% (vs. 33% ± 3% in control) | [4] |
| Rat Acute Retinal Ischemia | 0.2% Topical Formulation | RGC Count/field | 316 ± 22 (vs. 261 ± 23 in ischemic control) | [5] |
| Mouse Optic Nerve Crush | Topical + Intraperitoneal | RGC Survival Rate (Peripheral) | 92.82% (vs. 60.96% in saline control) | [6] |
Experimental Protocols
Quantification of Brimonidine in Ocular Tissues by LC-MS/MS
This protocol outlines a general procedure for the quantification of brimonidine in ocular tissues using this compound as an internal standard.
Experimental Workflow:
Figure 3: A typical workflow for the extraction and quantification of Brimonidine from ocular tissues using this compound as an internal standard.
Methodological Details:
-
Sample Preparation: Ocular tissues (e.g., aqueous humor, vitreous humor, retina) are collected from preclinical models. Solid tissues are homogenized in an appropriate buffer.
-
Internal Standard Spiking: A known concentration of this compound solution is added to each sample, quality control, and calibration standard.
-
Protein Precipitation: An organic solvent, typically acetonitrile, is added to precipitate proteins.
-
Centrifugation and Supernatant Collection: Samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the analyte and internal standard is carefully transferred to a new tube or vial.
-
LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system.
-
Chromatography: Separation is typically achieved on a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water containing a modifier like formic acid.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
Table 4: Typical Mass Spectrometry Parameters for Brimonidine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Brimonidine | 292.0 | 212.0 |
| This compound (IS) | 296.0 | 216.0 |
Note: These values may vary slightly depending on the instrument and specific method parameters.[7][8]
-
Quantification: The peak area ratio of brimonidine to this compound is used to construct a calibration curve and quantify the concentration of brimonidine in the unknown samples.
Table 5: Lower Limits of Quantification (LLOQ) for Brimonidine in Rabbit Ocular Tissues [7]
| Tissue | LLOQ |
| Aqueous Humor | 1.0 ng/mL |
| Iris/Ciliary Body | 10 ng/g |
| Retina | 12.5 ng/g |
| Vitreous Humor | 1.6 ng/g |
In Vivo Preclinical Models
This model is commonly used to evaluate the intraocular pressure (IOP)-lowering effects of test compounds.
-
Induction of Ocular Hypertension: New Zealand White rabbits are treated with topical corticosteroids (e.g., 0.1% dexamethasone) in one eye daily for a period of 2-4 weeks to induce a sustained elevation in IOP.[9][10][11][12]
-
Treatment: Once ocular hypertension is established, animals are treated with topical formulations of brimonidine.
-
IOP Measurement: IOP is measured at various time points post-treatment using a tonometer.
-
Pharmacokinetic Analysis: At designated time points, aqueous humor can be collected and analyzed for brimonidine concentrations using the LC-MS/MS method described above, with this compound as the internal standard.
This model is used to assess the neuroprotective potential of compounds by inducing mechanical injury to the optic nerve.
-
Animal Preparation: Adult rats (e.g., Sprague-Dawley) are anesthetized.
-
Optic Nerve Crush: The optic nerve of one eye is surgically exposed and crushed with fine forceps for a defined period (e.g., 10-15 seconds).[3]
-
Treatment: Brimonidine is administered, typically via intraperitoneal injection or topical application, before and/or after the crush injury.
-
Retinal Ganglion Cell (RGC) Labeling and Quantification:
-
Several days before the end of the study, a retrograde tracer (e.g., Fluoro-Gold) is injected into the superior colliculus to label surviving RGCs.
-
At the end of the study, animals are euthanized, and the retinas are dissected, flat-mounted, and examined under a fluorescence microscope.
-
The number of labeled RGCs is counted in standardized fields to determine the extent of neuroprotection. Alternatively, RGCs can be identified and counted using immunohistochemistry with RGC-specific markers like Brn3a or RBPMS.[13][14]
-
-
Tissue Analysis: Retinal tissue can be collected for the quantification of brimonidine using this compound to establish a dose-response relationship for neuroprotection.
Conclusion
This compound is an essential tool for the preclinical investigation of brimonidine. Its use as an internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality, reliable data in pharmacokinetic and neuroprotection studies. This technical guide provides a foundational understanding of this compound's properties, its role in elucidating the mechanism of action of brimonidine, and detailed methodologies for its application in relevant preclinical models. For researchers and drug development professionals, the appropriate use of this compound is paramount for the rigorous evaluation of brimonidine's therapeutic potential.
References
- 1. Formulation effects on ocular absorption of brimonidine in rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the preservative purite on the bioavailability of brimonidine in the aqueous humor of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of brimonidine on retinal ganglion cell survival in an optic nerve crush model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. A combination of topical and systemic administration of brimonidine is neuroprotective in the murine optic nerve crush model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Glaucoma animal models in rabbits: State of the art and perspectives—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal Models of Glucocorticoid-Induced Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A freely available semi-automated method for quantifying retinal ganglion cells in entire retinal flatmounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Analysis of Brimonidine in Ocular Tissues Using Brimonidine-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a rapid, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of brimonidine in various ocular matrices. The use of a stable isotope-labeled internal standard, Brimonidine-d4, ensures high accuracy and precision, correcting for matrix effects and variations in sample processing. This method is suitable for pharmacokinetic studies, drug metabolism research, and supporting drug development for ophthalmic applications.
Introduction
Brimonidine is a potent α2-adrenergic agonist used in the treatment of open-angle glaucoma and ocular hypertension. Accurate measurement of its concentration in ocular tissues and fluids is crucial for understanding its pharmacokinetics and pharmacodynamics. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays. The incorporation of a deuterated internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it closely mimics the analyte's behavior during sample extraction, chromatography, and ionization, thereby improving method reliability.
Experimental Protocol
Sample Preparation
A simple and efficient protein precipitation method is used for sample extraction:
-
Tissue Homogenization (for retina, iris/ciliary body, vitreous humor):
-
Accurately weigh the tissue sample.
-
Add an acetonitrile:water (1:1, v/v) solution.
-
Homogenize the tissue thoroughly.
-
Sonicate and vortex the homogenate to ensure complete extraction.
-
-
Liquid Sample Dilution (for aqueous humor):
-
Aliquots of aqueous humor are diluted with acetonitrile containing the this compound internal standard.
-
-
Protein Precipitation:
-
To an aliquot of the tissue homogenate or diluted aqueous humor, add acetonitrile containing this compound internal standard.
-
Vortex vigorously to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Reverse-phase C18 column |
| Mobile Phase | Isocratic elution with an optimized mixture of acetonitrile and water with a suitable modifier (e.g., formic acid) |
| Flow Rate | Optimized for the specific column dimensions |
| Injection Volume | 5-10 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Run Time | < 2.0 minutes[1][2] |
Mass Spectrometric Conditions:
| Parameter | Value |
| Mass Spectrometer | 4000 Q TRAP instrument or equivalent triple quadrupole mass spectrometer[1][2] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][2] |
| MRM Transitions | Brimonidine: m/z 292 → 212[1][2] this compound: m/z 296 → 216[1][2] |
| Ion Source Temp. | Dependent on the instrument |
| Collision Gas | Nitrogen |
Quantitative Data Summary
The method was validated for linearity, sensitivity, accuracy, and precision.
Table 1: Linearity and Lower Limit of Quantitation (LLOQ)
| Matrix | Calibration Curve Range (ng/mL or ng/g) | LLOQ (ng/mL or ng/g) |
| Aqueous Humor | 1 - 1000 | 1.0[1][2] |
| Iris/Ciliary Body | 1 - 1000 | 10[1][2] |
| Retina | 1 - 1000 | 12.5[1][2] |
| Vitreous Humor | 1 - 1000 | 1.6[1][2] |
Calibration curves were constructed using a linear regression with 1/x² weighting.[1][2]
Table 2: Accuracy and Precision
| Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Nominal) |
| Ocular Tissues and Fluids | < 15% | < 15% | Within 15% of nominal values[1][2] |
Experimental Workflow
Caption: LC-MS/MS workflow for Brimonidine quantification.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and high-throughput solution for the quantitative analysis of brimonidine in various ocular matrices. The simple sample preparation and rapid chromatographic runtime make it an ideal tool for supporting preclinical and clinical research in ophthalmology. The excellent accuracy and precision of the method underscore the importance of using a stable isotope-labeled internal standard for robust bioanalytical results.
References
Application Note: Quantitative Analysis of Brimonidine in Human Plasma using a Rapid and Sensitive LC-MS/MS Method with Brimonidine-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Brimonidine in human plasma. The assay utilizes Brimonidine-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is streamlined through a simple protein precipitation procedure. The chromatographic separation is achieved on a reverse-phase HPLC column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. This method has been validated for linearity, accuracy, and precision, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Brimonidine is a selective alpha-2 adrenergic agonist used primarily in the treatment of open-angle glaucoma to lower intraocular pressure.[1] Accurate quantification of Brimonidine in plasma is crucial for pharmacokinetic and bioavailability studies. This application note presents a validated LC-MS/MS method for the determination of Brimonidine in human plasma, employing this compound as the internal standard to correct for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Brimonidine tartrate reference standard
-
This compound tartrate internal standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant)
Stock and Working Solutions
-
Brimonidine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Brimonidine tartrate in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound tartrate in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Brimonidine stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration.
Sample Preparation
A protein precipitation method is used for the extraction of Brimonidine and this compound from human plasma.
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the thawed plasma samples to ensure homogeneity.
-
To a microcentrifuge tube, add 100 µL of the plasma sample.
-
Add a specified volume of the Internal Standard Working Solution.
-
Add three volumes of acetonitrile (e.g., 300 µL) to precipitate the plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Figure 1: Workflow for Plasma Sample Preparation.
Liquid Chromatography
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 20 µL.[3]
-
Gradient: Isocratic or gradient elution can be employed. An example of an isocratic condition is a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.[2]
-
Run Time: A short run time of less than 2 minutes can be achieved.[4]
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Figure 2: General Workflow for LC-MS/MS Analysis.
Method Validation
The analytical method was validated according to established guidelines for bioanalytical method validation.
Linearity
The linearity of the method was assessed by analyzing calibration standards at multiple concentration levels. A linear regression with a weighting factor of 1/x² is often used.[4]
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Low | < 15% | < 15% | ± 15% | ± 15% |
| Medium | < 15% | < 15% | ± 15% | ± 15% |
| High | < 15% | < 15% | ± 15% | ± 15% |
Note: Intra-day and inter-day estimates of accuracy and precision were reported to be within 15% of their nominal values.[4]
Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
| Parameter | Result |
| LLOQ | 1.0 ng/mL (in aqueous humor, indicative for plasma)[4] |
| Accuracy at LLOQ | ± 20% |
| Precision at LLOQ | < 20% |
Results and Discussion
This LC-MS/MS method provides a rapid, sensitive, and specific approach for the quantification of Brimonidine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures reliable quantification by compensating for potential variations during sample preparation and analysis. The simple protein precipitation protocol allows for high-throughput sample processing. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.
Conclusion
The described LC-MS/MS method is well-suited for the quantitative analysis of Brimonidine in human plasma for research purposes, including pharmacokinetic studies. The method is rapid, robust, and requires a small sample volume, making it a valuable tool for drug development and clinical research professionals.
References
- 1. Measurement of brimonidine concentrations in human plasma by a highly sensitive gas chromatography/mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC-MS/MS studies of brimonidine in rabbit aqueous humor by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Brimonidine in Human Plasma Using GC-MS with Brimonidine-d4 as an Internal Standard
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brimonidine is a potent and highly selective alpha-2 adrenergic receptor agonist primarily used in the topical treatment of open-angle glaucoma and ocular hypertension.[1][2] It effectively lowers intraocular pressure (IOP) through a dual mechanism: reducing the production of aqueous humor and increasing its outflow through the uveoscleral pathway.[1][3][4] Given its therapeutic importance, a robust and sensitive analytical method is crucial for pharmacokinetic studies, drug monitoring, and formulation development. This application note details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of brimonidine in human plasma, utilizing its deuterated analog, brimonidine-d4, as an internal standard to ensure accuracy and precision.[5][6]
Brimonidine's therapeutic action is initiated by its binding to alpha-2 adrenergic receptors, which are G-protein coupled receptors. This interaction inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][7] This signaling cascade ultimately results in the observed reduction in aqueous humor production.[3] Furthermore, brimonidine has demonstrated neuroprotective effects on retinal ganglion cells, which are mediated through the activation of the PI3/Akt and MAPK signaling pathways.[8]
Materials and Methods
Reagents and Chemicals
-
Brimonidine tartrate reference standard
-
This compound internal standard[6]
-
3,5-bis(trifluoromethyl)benzoyl chloride (derivatizing agent)
-
Clonidine (carrier)
-
HPLC grade methanol, acetonitrile, and other solvents
-
Human plasma (drug-free)
Instrumentation
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Analytical balance
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of brimonidine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the brimonidine stock solution with methanol to create working solutions for calibration curve standards.
-
Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with the appropriate working solutions to obtain calibration standards ranging from 2 to 1000 pg/mL and QC samples at low, medium, and high concentrations.[5]
Sample Preparation (Plasma)
-
Aliquoting: To 1 mL of plasma sample (calibration standard, QC, or unknown), add the internal standard (this compound) and a carrier (clonidine).[5]
-
Extraction: Perform solvent extraction using a suitable organic solvent.[5]
-
Evaporation: Centrifuge the samples and transfer the organic layer to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen.[5]
-
Derivatization: Reconstitute the dried residue with a solution of 3,5-bis(trifluoromethyl)benzoyl chloride to form the 3,5-bis(trifluoromethyl)benzoyl derivatives of brimonidine and this compound.[5]
-
Final Preparation: After derivatization, evaporate the reagent and reconstitute the sample in a suitable solvent for GC-MS injection.
Sample Preparation Workflow
GC-MS Operating Conditions
-
Injection Mode: Splitless
-
Ionization Mode: Negative Chemical Ionization (NCI)[5]
-
Ions Monitored (SIM Mode):
A detailed temperature program for the GC oven and other MS parameters should be optimized for the specific instrument being used.
Results and Discussion
Method Validation
The described GC-MS method was validated for its linearity, precision, accuracy, and sensitivity.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 2 - 1000 pg/mL[5] |
| Correlation Coefficient (r²) | 0.981 - 0.996[5] |
| Weighing Factor | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 5 | < 15% | ≤ 12%[5] | 97 - 104%[5] |
| Medium | 50 | < 15% | ≤ 12%[5] | 97 - 104%[5] |
| High | 800 | < 15% | ≤ 12%[5] | 97 - 104%[5] |
Table 3: Sensitivity
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 2 pg/mL[5] |
The method demonstrates excellent linearity over the specified concentration range. The precision, expressed as the relative standard deviation (%RSD), and accuracy were well within the acceptable limits for bioanalytical method validation. The low LLOQ of 2 pg/mL indicates that the method is highly sensitive and suitable for detecting the low concentrations of brimonidine typically found in plasma after ocular administration.[5]
Brimonidine Signaling Pathway
Brimonidine exerts its therapeutic effects by interacting with alpha-2 adrenergic receptors, which subsequently modulates intracellular signaling pathways.
References
- 1. Brimonidine. A review of its pharmacological properties and clinical potential in the management of open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. What is the mechanism of Brimonidine Tartrate? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Measurement of brimonidine concentrations in human plasma by a highly sensitive gas chromatography/mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols: Use of Brimonidine-d4 in Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brimonidine is a selective alpha-2 adrenergic receptor agonist primarily used to lower intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1] For generic versions of brimonidine ophthalmic solutions to be approved, regulatory agencies like the U.S. Food and Drug Administration (FDA) require bioequivalence (BE) studies to demonstrate that the generic product performs in the same manner as the reference listed drug (RLD).[2]
The accurate quantification of brimonidine in biological matrices is fundamental to these studies. The use of a stable isotope-labeled internal standard, such as Brimonidine-d4, is the preferred method in modern bioanalytical chemistry, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3][4] Deuterated standards like this compound are ideal internal standards because they have nearly identical chemical and physical properties to the analyte but a different mass. This allows for precise and accurate quantification by correcting for variability during sample preparation and analysis, such as matrix effects (ion suppression or enhancement).[5][6]
These application notes provide a detailed overview and protocols for the use of this compound in bioequivalence studies of brimonidine tartrate ophthalmic solutions.
Application Notes
-
Analyte: Brimonidine
-
Internal Standard (IS): this compound
-
Application: Quantitative analysis of brimonidine in biological matrices (e.g., plasma, ocular fluids) to determine pharmacokinetic (PK) parameters for bioequivalence studies.
-
Rationale for Use: The use of a stable isotope-labeled internal standard is highly recommended by regulatory agencies for bioanalytical methods.[4][5] this compound co-elutes with brimonidine during chromatographic separation and experiences similar ionization effects in the mass spectrometer, thereby providing the most accurate correction for any analytical variability.[5][6] This leads to robust, reliable, and reproducible data essential for regulatory submissions.[3]
Pharmacokinetic Properties of Brimonidine
Understanding the pharmacokinetic profile of brimonidine is crucial for designing an effective bioequivalence study, particularly for determining the blood sampling schedule. Following ocular administration, brimonidine is absorbed systemically.
| Parameter | Value (Mean ± SD) | Drug Formulation |
| Cmax (Peak Plasma Concentration) | 73 ± 19 pg/mL | 0.15% Ophthalmic Solution[7] |
| Tmax (Time to Peak Concentration) | 1.7 ± 0.7 hours | 0.15% Ophthalmic Solution[7] |
| 1 to 4 hours | 0.2% Ophthalmic Solution[8] | |
| 0.5 to 2.5 hours | 0.1% or 0.2% Ophthalmic Solution[9][10] | |
| AUC 0-inf (Area Under the Curve) | 375 ± 89 pg•hr/mL | 0.15% Ophthalmic Solution[7] |
| Systemic Half-life (t½) | ~2.1 hours | 0.15% Ophthalmic Solution[7] |
| ~3 hours | 0.2% Ophthalmic Solution[8] | |
| Metabolism | Extensively metabolized by the liver.[8][9] | N/A |
| Excretion | Primarily through urinary excretion of the drug and its metabolites.[8][9] | N/A |
Experimental Protocols
Bioanalytical Method: LC-MS/MS Quantification of Brimonidine in Human Plasma
This protocol outlines a validated method for the sensitive and accurate quantification of brimonidine in human plasma using this compound as an internal standard.
a. Materials and Reagents:
-
Brimonidine reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
b. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (concentration to be optimized during method development).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
c. LC-MS/MS Instrumental Conditions:
| Parameter | Recommended Conditions |
| HPLC System | UPLC or HPLC system capable of gradient elution |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[11] |
| Gradient | Optimized to achieve separation from endogenous interferences |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Brimonidine) | m/z 292 → 212[12] |
| MRM Transition (this compound) | m/z 296 → 216[11][12] |
| Analysis Time | < 2.0 minutes per sample[12] |
d. Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[13]
General Protocol for a Brimonidine Bioequivalence Study
This protocol provides a general framework for a clinical bioequivalence study of a generic brimonidine tartrate ophthalmic solution.
a. Study Design:
-
A randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover design is generally recommended for BE studies with pharmacokinetic endpoints.[2]
-
A washout period of at least 10 times the half-life of brimonidine (~30 hours) should be implemented between periods. A 7-day washout period is common.
b. Study Population:
-
Healthy adult male and non-pregnant, non-lactating female volunteers.
-
Subjects should meet specific inclusion and exclusion criteria.
c. Dosing and Administration:
-
Subjects will receive a single dose (e.g., one drop in each eye) of the Test product or the Reference Listed Drug (RLD) in each study period, as per the randomization schedule.
-
The study should be conducted under standardized conditions (e.g., fasting, fluid intake).[14]
d. Blood Sampling Schedule:
-
Based on the Tmax of brimonidine (around 1-4 hours), frequent sampling is required around the expected peak concentration.
-
Example sampling time points: Pre-dose (0 hr), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-dose.
e. Bioanalytical Analysis:
-
Plasma samples will be processed and analyzed for brimonidine concentrations using the validated LC-MS/MS method described above, with this compound as the internal standard.
f. Pharmacokinetic and Statistical Analysis:
-
Pharmacokinetic parameters (Cmax, AUCt, AUCinf) will be calculated from the plasma concentration-time data for each subject.
-
The parameters will be log-transformed before statistical analysis.
-
The 90% confidence intervals for the geometric mean ratio (Test/Reference) of Cmax, AUCt, and AUCinf must fall within the acceptance range of 80.00% to 125.00% to conclude bioequivalence.
Visualizations
Bioanalytical Workflow for Brimonidine Quantification
Caption: Workflow for quantifying brimonidine using this compound.
Logical Flow of a Bioequivalence Study
Caption: Logical flow of a typical crossover bioequivalence study.
Brimonidine's Dual Mechanism of Action
Caption: Brimonidine lowers IOP via a dual mechanism of action.[7][8][9]
References
- 1. Brimonidine in the treatment of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New FDA Draft Guidance for Industry on Bioequivalence Studies - ECA Academy [gmp-compliance.org]
- 3. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. fda.report [fda.report]
- 9. drugs.com [drugs.com]
- 10. Brimonidine Tartrate - FDA Drug Approval Details [trial.medpath.com]
- 11. HPLC-MS/MS studies of brimonidine in rabbit aqueous humor by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jneonatalsurg.com [jneonatalsurg.com]
- 14. asean.org [asean.org]
Brimonidine-d4 in ophthalmic solution analysis
Brimonidine-d4 in Ophthalmic Solution: An Application Note for Quantitative Analysis by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brimonidine is a selective alpha-2 adrenergic agonist used in ophthalmic solutions to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1] Deuterated analogs of active pharmaceutical ingredients (APIs), such as this compound, are critical reference standards for pharmacokinetic studies and are used as internal standards in bioanalytical methods to ensure accuracy and precision. This application note provides a detailed protocol for the quantitative analysis of this compound in a simulated ophthalmic solution using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is adapted from validated methods for the analysis of Brimonidine, demonstrating a robust approach for the quantification of the deuterated isotope.[2][3]
Principle of Action
Brimonidine exerts its therapeutic effect by binding to and activating alpha-2 adrenergic receptors in the eye.[1] This activation initiates a Gi-coupled signaling cascade, which leads to the inhibition of the enzyme adenylyl cyclase.[1] The subsequent reduction in cyclic AMP (cAMP) levels decreases the production of aqueous humor and increases its uveoscleral outflow, thereby lowering intraocular pressure.[1]
Brimonidine Signaling Pathway
References
Application Note and Protocol: Bioanalytical Method Validation for Brimonidine using Brimonidine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the validation of a bioanalytical method for the quantification of Brimonidine in a biological matrix, such as human plasma, using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Brimonidine-d4, a stable isotope-labeled analog, is used as the internal standard (IS) to ensure accuracy and precision.
The validation process is critical for ensuring the reliability, reproducibility, and accuracy of analytical data submitted for regulatory approval.[1][2] This protocol is designed to meet the rigorous standards set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][4] The validation parameters addressed include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[5][6]
Brimonidine is a selective alpha-2 adrenergic agonist used primarily to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[7][8] Accurate measurement of its concentration in biological fluids is essential for pharmacokinetic and toxicokinetic studies.[3]
Experimental Workflow
The overall workflow for the bioanalytical method validation is depicted below.
Materials and Methods
Reagents and Materials
-
Brimonidine reference standard
-
Control human plasma (or other relevant biological matrix)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or other suitable modifier)
-
HPLC column (e.g., C18 reverse-phase)
-
Standard laboratory glassware and pipettes
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Brimonidine and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Brimonidine stock solution to create working solutions for calibration standards and quality control samples. Prepare a working solution of this compound at an appropriate concentration.
Experimental Protocols
Sample Preparation
A protein precipitation method is commonly used for plasma samples:
-
Pipette 100 µL of the study sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
HPLC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
Validation Parameters and Acceptance Criteria
Specificity and Selectivity
-
Protocol: Analyze blank matrix samples from at least six different sources to assess for interferences at the retention times of Brimonidine and this compound.
-
Acceptance Criteria: The response of any interfering peak in the blank matrix should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% for the internal standard.
Linearity and Range
-
Protocol: Prepare a calibration curve consisting of a blank, a zero sample (with IS), and at least six to eight non-zero calibration standards. Analyze in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The deviation of each calibration standard from the nominal concentration should be within ±15% (±20% for LLOQ).
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Standard Accuracy | Within ±15% of nominal (±20% for LLOQ) |
Accuracy and Precision
-
Protocol: Analyze quality control (QC) samples at four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). Analyze five replicates of each QC level on three separate days (inter-day) and in a single run (intra-day).
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ). The precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ).[9]
Table 1: Summary of Intra-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| LLOQ | 1.0 | 0.98 | 98.0 | 8.5 |
| LQC | 3.0 | 2.95 | 98.3 | 6.2 |
| MQC | 30 | 31.2 | 104.0 | 4.8 |
| HQC | 80 | 82.1 | 102.6 | 3.5 |
Table 2: Summary of Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| LLOQ | 1.0 | 1.02 | 102.0 | 9.8 |
| LQC | 3.0 | 3.05 | 101.7 | 7.5 |
| MQC | 30 | 29.8 | 99.3 | 5.6 |
| HQC | 80 | 81.5 | 101.9 | 4.1 |
Extraction Recovery
-
Protocol: Compare the peak area of Brimonidine in pre-extraction spiked samples to that of post-extraction spiked samples at LQC, MQC, and HQC levels.
-
Acceptance Criteria: Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be consistent across the concentration range.
Table 3: Extraction Recovery of Brimonidine
| QC Level | Mean Peak Area (Pre-extraction) | Mean Peak Area (Post-extraction) | Recovery (%) |
| LQC | 1.25 x 10⁵ | 1.48 x 10⁵ | 84.5 |
| MQC | 1.32 x 10⁶ | 1.53 x 10⁶ | 86.3 |
| HQC | 3.45 x 10⁶ | 4.08 x 10⁶ | 84.6 |
Matrix Effect
-
Protocol: Compare the peak response of the analyte in a post-extraction spiked sample to the peak response of the analyte in a neat solution at the same concentration. This should be evaluated using matrix from at least six different sources.
-
Acceptance Criteria: The CV of the matrix factor (peak response in the presence of matrix ions / peak response in the absence of matrix ions) should be ≤ 15%.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 6. fda.gov [fda.gov]
- 7. Measurement of brimonidine concentrations in human plasma by a highly sensitive gas chromatography/mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Application of Brimonidine-d4 in Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brimonidine is a potent and selective α2-adrenergic receptor agonist primarily used in the topical treatment of open-angle glaucoma and ocular hypertension.[1][2][3] It effectively lowers intraocular pressure (IOP) through a dual mechanism: reducing aqueous humor production and increasing uveoscleral outflow.[1][3][4][5] Given its therapeutic importance, sensitive and accurate methods for quantifying brimonidine in biological matrices are essential for pharmacokinetic studies, clinical trials, and specialized therapeutic drug monitoring (TDM). Brimonidine-d4, a deuterated analog of brimonidine, serves as an ideal internal standard for mass spectrometry-based quantification, ensuring high accuracy and precision by correcting for matrix effects and variations in sample processing.[6][7] This document provides detailed application notes and protocols for the use of this compound in the therapeutic drug monitoring of brimonidine.
Application Notes
Therapeutic drug monitoring of brimonidine is crucial in several research and clinical contexts:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of brimonidine, particularly in different formulations or patient populations, relies on accurate measurement of drug concentrations over time.
-
Clinical Trials: In clinical studies evaluating the efficacy and safety of new brimonidine formulations or combination therapies, precise quantification of brimonidine in biological fluids is necessary to establish dose-response relationships and assess bioequivalence.[8][9]
-
Special Patient Populations: Patients with hepatic impairment may exhibit altered drug metabolism, potentially leading to systemic accumulation and adverse effects.[3] TDM can help in dose adjustments for such patients.
-
Improving Treatment Adherence: Objective measurement of brimonidine levels can be a tool in studies assessing patient adherence to prescribed treatment regimens, which is a significant challenge in glaucoma management.[10]
-
Research on Neuroprotective Effects: Brimonidine is also investigated for its potential neuroprotective effects on retinal ganglion cells.[1][4] Quantifying drug levels in ocular tissues is vital for correlating exposure with neuroprotective outcomes.
Signaling Pathway of Brimonidine
Brimonidine acts as a selective agonist for α2-adrenergic receptors. In the eye, this interaction initiates a signaling cascade that leads to the reduction of intraocular pressure. The binding of brimonidine to the α2-adrenergic receptor on the ciliary body epithelium inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) production.[4] This reduction in cAMP is associated with a decrease in aqueous humor production.[4] Furthermore, chronic administration of brimonidine is thought to increase uveoscleral outflow, though the exact mechanism is less defined.[1][5]
Experimental Protocols
The quantification of brimonidine in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC/MS), with this compound as the internal standard.
Protocol 1: LC-MS/MS Method for Brimonidine in Ocular Fluids and Tissues
This protocol is adapted from the method described by Jiang et al. (2009) for the analysis of brimonidine in aqueous humor, vitreous humor, retina, and iris/ciliary body.[7]
1. Sample Preparation
-
Ocular Fluids (Aqueous and Vitreous Humor):
-
Thaw samples at room temperature.
-
To a 50 µL aliquot of the sample, add 100 µL of acetonitrile containing the internal standard, this compound (concentration to be optimized, e.g., 10 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
Ocular Tissues (Retina and Iris/Ciliary Body):
-
Weigh the tissue sample.
-
Add a 1:1 (v/v) solution of acetonitrile and water (e.g., 200 µL).
-
Homogenize the tissue.
-
Sonicate the homogenate for 10 minutes.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
To a 50 µL aliquot of the supernatant, add 100 µL of acetonitrile containing this compound.
-
Vortex and centrifuge as described for fluids.
-
Transfer the final supernatant for analysis.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
3. Calibration and Quantification
-
Prepare calibration standards by spiking known concentrations of brimonidine into the corresponding blank matrix (e.g., blank aqueous humor).
-
The calibration curve is typically linear over a range of 1-1000 ng/mL.[7]
-
A weighted linear regression (e.g., 1/x²) is used for constructing the calibration curve.[7]
Protocol 2: GC/MS Method for Brimonidine in Human Plasma
This protocol is based on the method described by Acheampong et al. (1995).[12]
1. Sample Preparation
-
To 1 mL of human plasma, add the internal standard, this compound.
-
Perform solvent extraction (e.g., with a mixture of hexane and isoamyl alcohol).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Derivatize the residue with 3,5-bis(trifluoromethyl)benzoyl chloride to improve chromatographic properties and sensitivity.
-
Reconstitute the sample in a suitable solvent for injection.
2. GC/MS Conditions
-
Gas Chromatography:
-
Column: A capillary column suitable for amine analysis (e.g., DB-5).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure separation from endogenous plasma components.
-
-
Mass Spectrometry:
3. Calibration and Quantification
-
Prepare calibration standards in blank plasma.
-
The calibration curve is typically linear from 2 to 1000 pg/mL.[12]
Experimental Workflow Visualization
References
- 1. Brimonidine in the treatment of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brimonidine - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of Brimonidine Tartrate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC-MS/MS studies of brimonidine in rabbit aqueous humor by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of brimonidine concentrations in human plasma by a highly sensitive gas chromatography/mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Brimonidine in Tissue Samples Using Brimonidine-d4 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and accurate quantification of Brimonidine in various tissue samples using a stable isotope-labeled internal standard, Brimonidine-d4. The methodology employs a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high selectivity and reliability for pharmacokinetic and drug distribution studies. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Brimonidine is a selective alpha-2 adrenergic agonist used primarily in the treatment of open-angle glaucoma and ocular hypertension.[1] Accurate measurement of its concentration in different tissues is crucial for understanding its pharmacological profile, including absorption, distribution, metabolism, and excretion (ADME). The use of a deuterated internal standard, this compound, is essential for correcting potential matrix effects and variations during sample preparation and analysis, thereby ensuring the precision and accuracy of the quantification.[2][3] This LC-MS/MS method provides a rapid and sensitive assay for the determination of Brimonidine in ocular fluids and tissues.[2][4]
Experimental Protocols
Materials and Reagents
-
Brimonidine
-
This compound (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Equipment
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Analytical balance
-
Centrifuge
-
Sonicator
-
Vortex mixer
-
Homogenizer
Sample Preparation
A simple and efficient protein precipitation method is used for the extraction of Brimonidine from tissue samples.[2][4]
-
Accurately weigh the tissue sample (e.g., retina, iris/ciliary body, vitreous humor).
-
Homogenize the tissue in an appropriate volume of acetonitrile:water (1:1, v/v) solution.[2][4]
-
Sonicate and vortex the homogenate to ensure complete cell lysis and protein precipitation.[2][4]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer an aliquot of the supernatant to a clean tube.
-
Add the this compound internal standard solution.
-
Dilute the mixture with acetonitrile containing the internal standard.[2][4]
-
Vortex the final sample before injection into the LC-MS/MS system.
Liquid Chromatography
-
Column: Reverse-phase HPLC column
-
Mobile Phase: Acetonitrile and 0.1% aqueous formic acid (50:50, v/v)[5]
-
Flow Rate: 0.4 mL/min[5]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Mass Spectrometry
Quantitative Data
The method was validated for linearity, accuracy, precision, and lower limit of quantitation (LLOQ).
Linearity
The calibration curves for Brimonidine were linear over the concentration range of 1-1000 ng/mL.[2][4] A linear regression with a weighting of 1/x² was used to construct the calibration curves.[2][4]
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Brimonidine | 1 - 1000 | > 0.99 |
Lower Limit of Quantitation (LLOQ)
The LLOQ was determined as the lowest concentration on the calibration curve with acceptable accuracy and precision.
| Tissue Type | LLOQ (ng/g) |
| Aqueous Humor | 1.0 ng/mL |
| Iris/Ciliary Body | 10.0 |
| Retina | 12.5 |
| Vitreous Humor | 1.6 |
Data sourced from a study on ocular fluids and tissues.[2][4]
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated at multiple quality control (QC) concentrations. The estimates of accuracy and precision were within 15% of the nominal values.[2][4]
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% of Nominal) | Inter-day Accuracy (% of Nominal) |
| Low | < 15% | < 15% | 85 - 115% | 85 - 115% |
| Medium | < 15% | < 15% | 85 - 115% | 85 - 115% |
| High | < 15% | < 15% | 85 - 115% | 85 - 115% |
Experimental Workflow
Caption: Experimental workflow for Brimonidine quantification in tissue.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and rapid approach for the quantification of Brimonidine in tissue samples. The simple sample preparation protocol and short chromatographic run time allow for high-throughput analysis, making this method highly suitable for preclinical and clinical research in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC-MS/MS studies of brimonidine in rabbit aqueous humor by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Brimonidine and Brimonidine-d4 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of Brimonidine and its deuterated internal standard, Brimonidine-d4, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Brimonidine is a highly selective alpha-2 adrenergic receptor agonist used primarily in the treatment of open-angle glaucoma and ocular hypertension.[1] It lowers intraocular pressure by a dual mechanism: reducing aqueous humor production and increasing uveoscleral outflow.[1] Accurate and sensitive quantification of Brimonidine in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note details a robust LC-MS/MS method for this purpose.
Signaling Pathway
Brimonidine exerts its therapeutic effect by activating alpha-2 adrenergic receptors. This activation initiates a G-protein coupled signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[2] This cascade ultimately reduces the production of aqueous humor. Furthermore, stimulation of alpha-2 adrenergic receptors in Müller cells can trigger the transactivation of Epidermal Growth Factor Receptors (EGFRs), leading to the activation of the ERK1/2 and AKT signaling pathways. This pathway is also associated with a negative feedback mechanism that can attenuate injury-induced ERK signaling.
LC-MS/MS Method Parameters
Mass Spectrometry
The analysis is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Brimonidine | 292.0 | 212.0 | Positive |
| This compound | 296.0 | 216.0 | Positive |
| Table 1: MRM Transition Parameters for Brimonidine and this compound.[3][4][5] |
Note: Compound-dependent parameters such as Collision Energy (CE), Declustering Potential (DP), and Cell Exit Potential (CXP) should be optimized for the specific instrument used to achieve maximum sensitivity.
Liquid Chromatography
| Parameter | Recommended Conditions |
| Column | Reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or a shallow gradient depending on matrix complexity |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
| Run Time | < 2.0 minutes |
| Table 2: Suggested Liquid Chromatography Conditions. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific biological matrix and laboratory instrumentation.
Sample Preparation from Ocular Fluids and Tissues
This protocol is adapted for the extraction of Brimonidine from aqueous humor, vitreous humor, retina, and iris/ciliary body.[3][4]
Materials:
-
Acetonitrile
-
Water (LC-MS grade)
-
This compound internal standard (IS) spiking solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Centrifuge
Procedure:
-
Homogenization (for tissues): Accurately weigh tissue samples and homogenize in a 1:1 (v/v) acetonitrile:water solution.
-
Spiking: Add an appropriate volume of this compound IS solution to all samples, calibration standards, and quality control samples.
-
Extraction:
-
For tissue homogenates: Vortex and sonicate the samples to ensure complete extraction.
-
For ocular fluids: Dilute an aliquot of the fluid with acetonitrile containing the IS.
-
-
Protein Precipitation: Vortex the samples vigorously.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins.
-
Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Sample Preparation from Plasma
This protocol outlines a protein precipitation method for the extraction of Brimonidine from plasma samples.
Materials:
-
Acetonitrile
-
This compound internal standard (IS) spiking solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquoting: Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Spiking: Add the this compound IS solution to the plasma.
-
Protein Precipitation: Add at least three volumes of cold acetonitrile (e.g., 300 µL) to the plasma sample.
-
Vortexing: Vortex the mixture for at least 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed for 10 minutes.
-
Supernatant Transfer: Transfer the clear supernatant to a new tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS injection.
Experimental Workflow
The overall workflow for the analysis of Brimonidine in biological samples is depicted below.
Data and Performance Characteristics
The method should be validated according to regulatory guidelines. Typical performance characteristics are summarized below.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Calibration Range | 1 - 1000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL in aqueous humor |
| 10 ng/g in iris/ciliary body | |
| 12.5 ng/g in retina | |
| 1.6 ng/g in vitreous humor | |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% |
| Table 3: Typical Method Performance Characteristics.[3][4] |
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and robust approach for the quantification of Brimonidine in various biological matrices. The use of a deuterated internal standard ensures high accuracy and precision. This application note serves as a valuable resource for researchers and scientists involved in the development and study of Brimonidine.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC-MS/MS studies of brimonidine in rabbit aqueous humor by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Brimonidine in Clinical Trial Samples Using Brimonidine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of brimonidine in biological samples from clinical trials. The use of a stable isotope-labeled internal standard, Brimonidine-d4, is essential for accurate and precise quantification, correcting for variability in sample preparation and instrument response. The primary analytical technique described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
Introduction
Brimonidine is a potent and selective alpha-2 adrenergic agonist used primarily to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1][2][3] Its therapeutic efficacy and systemic exposure are critical parameters evaluated during clinical trials. Accurate measurement of brimonidine concentrations in biological matrices such as plasma, aqueous humor, and vitreous humor is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) modeling.[4][5]
This compound, a deuterated analog of brimonidine, serves as an ideal internal standard (IS) for quantitative bioanalysis.[6][7] Its chemical and physical properties are nearly identical to brimonidine, ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer, enabling reliable correction for analytical variability.
Signaling Pathway of Brimonidine
Brimonidine selectively activates alpha-2 adrenergic receptors.[1][8] In the eye, this activation leads to a decrease in aqueous humor production and an increase in uveoscleral outflow, both of which contribute to the reduction of intraocular pressure.[1][2] The signaling cascade involves the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels.[1][2]
Quantitative Data Summary
The following tables summarize pharmacokinetic parameters and lower limits of quantitation for brimonidine in various biological matrices, as reported in preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of Brimonidine in Ocular Tissues (Monkey Study) [5]
| Tissue | Cmax (ng/g or ng/mL) | Tmax (days) | AUC (dayµg/mL or dayµg/g) |
| Vitreous Humor | ~1000 | ~30 | 555 |
| Macula | >100 | 30-120 | Not Reported |
| Peripheral Retina | >100 | 30-120 | Not Reported |
| Aqueous Humor | ~100 | ~30 | Not Reported |
Data from a study involving a single intravitreal injection of a 400 µg brimonidine drug delivery system in cynomolgus monkeys.[5]
Table 2: Lower Limits of Quantitation (LLOQ) for Brimonidine using LC-MS/MS
| Biological Matrix | LLOQ | Internal Standard | Reference |
| Human Plasma | 2 pg/mL | This compound | [7] |
| Aqueous Humor | 1.0 ng/mL | This compound | [6] |
| Iris/Ciliary Body | 10 ng/g | This compound | [6] |
| Retina | 12.5 ng/g | This compound | [6] |
| Vitreous Humor | 1.6 ng/g | This compound | [6] |
| Microdialysis Solution | 5 ng/mL | Not Specified | [9] |
Experimental Protocols
Protocol 1: Extraction of Brimonidine from Plasma Samples
This protocol is based on methodologies described for the analysis of brimonidine and similar small molecules in plasma.[7][10]
1. Materials:
-
Human plasma samples
-
This compound internal standard (IS) solution (e.g., 1 ng/mL in methanol)
-
Methanol, HPLC grade
-
Perchloric acid (HClO4), 0.1 M
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
2. Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard solution.
-
Add 100 µL of methanol and 100 µL of 0.1 M perchloric acid to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 15,400 rpm for 20 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.
Protocol 2: Extraction of Brimonidine from Ocular Tissues
This protocol is adapted from a validated method for quantifying brimonidine in ocular tissues.[6]
1. Materials:
-
Ocular tissue samples (retina, iris/ciliary body, vitreous humor)
-
This compound internal standard (IS) solution in acetonitrile
-
Acetonitrile:Water (1:1, v/v) extraction solution
-
Sonicator
-
Vortex mixer
-
Homogenizer (for solid tissues)
-
Centrifuge
2. Procedure for Solid Tissues (Retina, Iris/Ciliary Body):
-
Weigh the tissue sample.
-
Add a known volume of the acetonitrile:water (1:1) extraction solution.
-
Homogenize the tissue until a uniform suspension is achieved.
-
Sonicate the homogenate for 15 minutes.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer an aliquot of the supernatant to a clean tube.
-
Add the this compound IS solution in acetonitrile.
-
Vortex to mix.
-
Inject an aliquot into the LC-MS/MS system.
3. Procedure for Liquid Samples (Vitreous and Aqueous Humor):
-
Pipette a known volume of the humor sample into a microcentrifuge tube.
-
Add a specified volume of acetonitrile containing the this compound internal standard.
-
Vortex for 1 minute to mix and precipitate proteins.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to an HPLC vial.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis Workflow
The following diagram illustrates the general workflow for the bioanalysis of clinical trial samples.
LC-MS/MS Method Parameters
The following are typical parameters for the LC-MS/MS analysis of brimonidine. These should be optimized for the specific instrumentation used.
Table 3: Example LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| HPLC Column | Reverse-phase C18 (e.g., 2.1 mm x 30 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Isocratic or Gradient)[9] |
| Flow Rate | 0.4 mL/min[9] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6][9] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[6] |
| MRM Transitions | |
| Brimonidine | m/z 292 -> 212[6] or 291.9 -> 212.0[9] |
| This compound (IS) | m/z 296 -> 216[6][9] |
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of brimonidine in clinical trial samples. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals involved in the clinical evaluation of brimonidine. Adherence to these methodologies will ensure the generation of high-quality bioanalytical data, which is fundamental to the successful development and regulatory approval of new ophthalmic therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Brimonidine Tartrate? [synapse.patsnap.com]
- 3. Preparation and Characterization of Ion-Sensitive Brimonidine Tartrate In Situ Gel for Ocular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Ocular Pharmacokinetics of Brimonidine Drug Delivery System in Monkeys and Translational Modeling for Selection of Dose and Frequency in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of brimonidine concentrations in human plasma by a highly sensitive gas chromatography/mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. optometrytimes.com [optometrytimes.com]
- 9. HPLC-MS/MS studies of brimonidine in rabbit aqueous humor by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Brimonidine-d4 Internal Standard
Welcome to the technical support center for troubleshooting matrix effects in the analysis of Brimonidine using its deuterated internal standard, Brimonidine-d4. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Brimonidine analysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1] In the analysis of Brimonidine, endogenous components from biological samples like plasma, urine, or ocular tissues can interfere with the ionization of Brimonidine and its internal standard, this compound.[2] This can lead to inaccurate and imprecise quantification, affecting the reliability of your results.[3] Ion suppression is the more common phenomenon observed in LC-MS/MS.[4]
Q2: Why is this compound considered a suitable internal standard for Brimonidine analysis?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Brimonidine. SIL internal standards are considered the gold standard in quantitative LC-MS/MS analysis because they have nearly identical physicochemical properties to the analyte.[5] This ensures that this compound co-elutes with Brimonidine and experiences the same degree of matrix effects and variability during sample preparation and injection.[1] By normalizing the Brimonidine signal to the this compound signal, these variations can be effectively compensated for, leading to more accurate and precise results.
Q3: I am observing significant ion suppression for both Brimonidine and this compound. What are the likely causes?
A3: Significant ion suppression for both the analyte and the internal standard points towards a substantial matrix effect, likely caused by co-eluting endogenous compounds from your sample. Common culprits in biological matrices include phospholipids, salts, and proteins that were not sufficiently removed during sample preparation.[2][4] The type of ionization source can also play a role; electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2]
Q4: My this compound signal is inconsistent across my samples, but the Brimonidine signal seems less affected. What could be the issue?
A4: While a SIL internal standard should ideally track the analyte's behavior, inconsistencies can still arise. Potential causes include:
-
Differential Matrix Effects: Although rare for a co-eluting SIL internal standard, it's possible that a specific matrix component is disproportionately affecting the ionization of this compound.
-
Internal Standard Concentration: The concentration of the internal standard itself can sometimes lead to suppression of the analyte or vice versa if it is too high.
-
Stability of this compound: While generally stable, extreme pH or temperature conditions during sample processing could potentially lead to degradation or deuterium-hydrogen back-exchange, although this is less common for deuterium on aromatic rings. It is crucial to ensure the stability of the deuterated internal standard under your specific experimental conditions.[6][7]
Q5: Could the this compound internal standard be contributing to the Brimonidine signal?
A5: This phenomenon, known as "cross-talk," can occur if the isotopic purity of the this compound is insufficient or if there is in-source fragmentation of the internal standard that results in an ion with the same mass-to-charge ratio as Brimonidine. It is essential to use a high-purity internal standard and to optimize MS/MS parameters to minimize this risk. Always check the certificate of analysis for your this compound standard for its isotopic purity.
Troubleshooting Guides
Guide 1: Investigating and Quantifying Matrix Effects
This guide provides a systematic approach to determine the extent of matrix effects in your Brimonidine assay.
Experimental Protocol: Post-Extraction Spike Analysis
This method quantitatively assesses matrix effects by comparing the response of an analyte in a clean solvent to its response in a post-extraction matrix sample.[8]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Brimonidine and this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your established procedure. Spike Brimonidine and this compound into the final extract.
-
Set C (Pre-Extraction Spike): Spike Brimonidine and this compound into the blank matrix before the extraction process. (This set is used to determine recovery).
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
An MF or IS-Normalized MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The coefficient of variation (%CV) of the IS-Normalized MF across different lots of matrix should ideally be ≤15%.
-
Data Presentation: Matrix Effect Assessment
| Parameter | Calculation | Interpretation | Ideal Value |
| Matrix Factor (MF) | Peak Area in Matrix / Peak Area in Solvent | Quantifies the absolute matrix effect on the analyte. | 0.8 - 1.2 |
| IS-Normalized MF | (Analyte/IS Ratio in Matrix) / (Analyte/IS Ratio in Solvent) | Assesses the ability of the IS to compensate for matrix effects. | ~1.0 |
| Recovery | (Peak Area in Pre-Extraction Spike) / (Peak Area in Post-Extraction Spike) | Measures the efficiency of the extraction process. | Consistent and high |
Troubleshooting Workflow for Matrix Effects
Caption: A flowchart for systematic troubleshooting of matrix effects.
Guide 2: Optimizing Sample Preparation to Mitigate Matrix Effects
If significant matrix effects are identified, optimizing your sample preparation method is the most effective way to reduce them.[4]
Comparison of Sample Preparation Techniques
The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay.
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Proteins are precipitated out of solution using an organic solvent (e.g., acetonitrile) or an acid. | Simple, fast, and inexpensive. | Less clean extracts, significant matrix effects from phospholipids and salts may remain.[9] | High-throughput screening, less complex matrices. |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases. | Cleaner extracts than PPT, can remove salts and some phospholipids. | More labor-intensive, requires solvent optimization, potential for analyte loss in emulsions. | When PPT is insufficient and higher cleanliness is needed. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, significantly reduces matrix effects. | Most complex and expensive method, requires method development to select the appropriate sorbent and elution conditions. | Complex matrices, when high sensitivity and accuracy are required. |
Experimental Protocol: Comparison of Sample Preparation Methods for Brimonidine
A study by Jiang et al. (2009) utilized a simple and rapid protein precipitation method for the extraction of Brimonidine from ocular tissues.[10]
Detailed Protocol (based on Jiang et al., 2009):
-
Homogenization: Homogenize tissue samples (e.g., retina, iris/ciliary body) in an acetonitrile:water (1:1, v/v) solution. For liquid samples like aqueous humor, dilution with acetonitrile containing the internal standard is sufficient.[10]
-
Internal Standard Spiking: Add this compound to all samples, calibrators, and quality control samples.
-
Extraction:
-
For tissue homogenates: Sonicate and vortex the samples to ensure complete extraction.[10]
-
For liquid samples: Vortex mix after adding the internal standard solution.
-
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins and cellular debris.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent. This step can help to concentrate the analyte and remove residual organic solvent that might be incompatible with the initial chromatographic conditions.
-
Analysis: Inject the final extract into the LC-MS/MS system.
Workflow for Sample Preparation Optimization
Caption: A decision-making workflow for optimizing sample preparation.
Guide 3: Chromatographic and Mass Spectrometric Considerations
Optimizing Chromatographic Separation
-
Goal: To achieve baseline separation of Brimonidine from the region where matrix components elute.
-
Strategy:
-
Column Choice: A C18 reversed-phase column is commonly used for Brimonidine analysis.[10]
-
Mobile Phase: An acidic mobile phase (e.g., using formic acid or ammonium formate) is typically employed to ensure good peak shape for the basic Brimonidine molecule.
-
Gradient Elution: A gradient elution program can help to separate early-eluting matrix components from the analyte of interest.
-
Diverter Valve: Use a diverter valve to direct the flow from the column to waste during the elution of highly interfering components (e.g., salts at the beginning of the run) and only switch the flow to the mass spectrometer just before the analyte elutes.
-
Mass Spectrometry Parameters
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for Brimonidine and this compound should be optimized for sensitivity and specificity.
-
Source Parameters: Optimize source parameters such as ion spray voltage, temperature, and gas flows to maximize the signal for Brimonidine while minimizing noise.
Logical Relationship of Method Parameters
Caption: Interdependence of analytical method components for high-quality data.
This technical support center provides a foundational guide for troubleshooting matrix effects when using this compound as an internal standard. For specific applications, further method development and validation will be necessary. Always refer to the latest regulatory guidelines for bioanalytical method validation.
References
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS Parameters for Brimonidine-d4
Welcome to the technical support center for the LC-MS/MS analysis of Brimonidine-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS/MS analysis?
This compound is a deuterated form of Brimonidine, meaning that four hydrogen atoms in the molecule have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) for the quantification of Brimonidine in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard like this compound is best practice as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.
Q2: What are the typical mass transitions (m/z) for Brimonidine and this compound?
For positive electrospray ionization (ESI) mode, the commonly monitored mass transitions are:
These transitions are monitored using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Q3: What are the recommended starting LC conditions for this compound analysis?
A reverse-phase HPLC column is typically used for the separation of Brimonidine.[1][2] Isocratic elution is often sufficient for a rapid analysis. A common mobile phase composition is a mixture of acetonitrile and an aqueous solution containing a buffer like ammonium acetate or an acid such as formic acid. For example, a 50:50 (v/v) mixture of acetonitrile and 0.1% aqueous formic acid has been successfully used.[1]
Q4: What are some common sample preparation techniques for analyzing Brimonidine in biological matrices?
The choice of sample preparation method depends on the biological matrix. Here are some common approaches:
-
Ocular Tissues (retina, iris/ciliary body, vitreous humor): Extraction with an acetonitrile:water (1:1) solution, followed by sonication and vortexing.[2]
-
Aqueous Humor: Dilution with acetonitrile containing the internal standard.[2]
-
Plasma: While a GC-MS method involving solvent extraction and derivatization has been reported[3], for LC-MS/MS, protein precipitation with a solvent like acetonitrile is a common and effective technique for removing proteins prior to analysis.
-
Urine: For urine samples, a simple "dilute and shoot" approach, where the sample is diluted with the mobile phase, can often be employed. Alternatively, liquid-liquid extraction can be used for cleaner samples.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| No or Low Signal for this compound | Incorrect MS/MS parameters (mass transitions, collision energy). | Verify the precursor and product ion m/z values for this compound (296 → 216). Optimize the collision energy to ensure efficient fragmentation. |
| Ion source issues (e.g., dirty source, incorrect settings). | Clean the ion source. Optimize source parameters such as capillary voltage, source temperature, and gas flows. | |
| Sample preparation issues (e.g., poor recovery). | Ensure the internal standard is being added correctly. Evaluate the extraction efficiency of your sample preparation method. | |
| Instability of Brimonidine. | Brimonidine is generally stable, but degradation can occur under oxidative stress.[4] Prepare fresh stock solutions and store them appropriately, protected from light and at a low temperature. | |
| Poor Peak Shape (Tailing, Broadening) | Chromatographic issues (e.g., column degradation, inappropriate mobile phase). | Use a new or properly conditioned reverse-phase column. Ensure the mobile phase pH is appropriate for Brimonidine (pKa ~7.4) to avoid secondary interactions with the column. Adding a small amount of formic acid or ammonium acetate to the mobile phase can improve peak shape. |
| Injection of a sample in a solvent much stronger than the mobile phase. | Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. | |
| High Background Noise or Interferences | Matrix effects from endogenous components in the biological sample. | Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification.[5][6][7][8] Improve sample clean-up using techniques like solid-phase extraction (SPE). Modify the chromatographic method to separate this compound from the interfering components. |
| Contaminated LC system or solvents. | Flush the LC system thoroughly. Use high-purity, LC-MS grade solvents and additives. | |
| Inconsistent Results (Poor Precision) | Variability in sample preparation. | Automate sample preparation steps where possible. Ensure consistent vortexing and incubation times. Use a high-quality, calibrated pipette for all liquid handling steps. |
| Instrument instability. | Allow the LC-MS/MS system to equilibrate fully before starting the analysis. Monitor system suitability by injecting a standard solution at regular intervals during the analytical run. | |
| Isotopic Interference | Contribution from the M+4 isotope of unlabeled Brimonidine to the this compound signal. | This is generally minimal with a d4 labeled standard. However, if high concentrations of unlabeled Brimonidine are present, it's important to assess the isotopic purity of the standard and check for any crossover.[9][10] |
Experimental Protocols
Below are detailed methodologies for the analysis of Brimonidine using this compound as an internal standard in ocular tissues.
Analysis of Brimonidine in Ocular Tissues
This protocol is adapted from a validated method for the quantitation of brimonidine in ocular fluids and tissues.[2]
1. Sample Preparation
-
Homogenize tissue samples (retina, iris/ciliary body, vitreous humor) in an acetonitrile:water (1:1) solution.
-
Sonicate the homogenate to ensure complete cell lysis and extraction of the analyte.
-
Vortex the samples vigorously.
-
For aqueous humor samples, dilute with acetonitrile containing the this compound internal standard.
-
Centrifuge the samples to pellet any precipitates.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Parameters
| Parameter | Value |
| LC System | Reverse-phase HPLC system |
| Column | C18 analytical column |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) |
| Flow Rate | Dependent on column dimensions, typically 0.2-0.5 mL/min |
| Injection Volume | 5-20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Brimonidine: 292 → 212, this compound: 296 → 216 |
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of Brimonidine into a blank biological matrix.
-
Add a fixed concentration of this compound to all calibration standards, quality control samples, and unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of Brimonidine to this compound against the concentration of Brimonidine.
-
Determine the concentration of Brimonidine in unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated LC-MS/MS method for Brimonidine analysis in ocular tissues using this compound as an internal standard.[2]
| Parameter | Aqueous Humor | Iris/Ciliary Body | Retina | Vitreous Humor |
| Linearity Range | 1 - 1000 ng/mL | 10 - 1000 ng/g | 12.5 - 1000 ng/g | 1.6 - 1000 ng/g |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | 10 ng/g | 12.5 ng/g | 1.6 ng/g |
| Intra-day Precision (%CV) | Within 15% | Within 15% | Within 15% | Within 15% |
| Inter-day Precision (%CV) | Within 15% | Within 15% | Within 15% | Within 15% |
| Accuracy (% Nominal) | Within 15% | Within 15% | Within 15% | Within 15% |
Visualizations
Experimental Workflow for Brimonidine Analysis
Caption: A typical workflow for the quantitative analysis of Brimonidine.
Alpha-2 Adrenergic Receptor Signaling Pathway
Brimonidine is an alpha-2 adrenergic receptor agonist. Its mechanism of action involves the activation of this receptor and the subsequent downstream signaling cascade.
Caption: Simplified signaling pathway of Brimonidine via the alpha-2 adrenergic receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of brimonidine concentrations in human plasma by a highly sensitive gas chromatography/mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preventing isotopic exchange of deuterium in Brimonidine-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isotopic exchange of deuterium in Brimonidine-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is isotopic stability important?
A1: this compound is a deuterated analog of Brimonidine, an α2-adrenergic receptor agonist used in the treatment of glaucoma and ocular hypertension.[1][2] The four deuterium atoms are located on the imidazoline ring, as indicated by its IUPAC name: 5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine.[3] It is commonly used as an internal standard in pharmacokinetic and metabolic studies for the quantification of Brimonidine using mass spectrometry.[4]
The stability of the deuterium labels is critical for its function as an internal standard. If deuterium atoms exchange with protons from the solvent or other sources, it can lead to a mass shift and interfere with accurate quantification of the non-deuterated drug, compromising the integrity of experimental results.
Q2: Are the deuterium atoms on this compound susceptible to exchange?
A2: Yes, under certain conditions, the deuterium atoms on the imidazoline ring of this compound can be susceptible to exchange with protons. The C-D bonds adjacent to nitrogen atoms in a heterocyclic ring can undergo exchange, particularly under conditions that promote the formation of charged intermediates.[1][5] The rate of this exchange is influenced by factors such as pH, temperature, and the solvent system used.
Q3: What are the primary factors that can induce isotopic exchange in this compound?
A3: The primary factors that can induce deuterium exchange in this compound are:
-
pH: Both acidic and basic conditions can catalyze hydrogen-deuterium exchange. For amide protons in proteins, the minimum exchange rate is observed around pH 2.6.[6] While the C-D bond is generally more stable, strong acids or bases can facilitate exchange. Base-catalyzed exchange is a known phenomenon for hydrogens on carbons adjacent to nitrogen.
-
Temperature: Higher temperatures can provide the necessary activation energy for the exchange reaction to occur.[7]
-
Solvent: Protic solvents, especially those containing readily exchangeable protons (e.g., water, methanol), can serve as a source of protons for the exchange reaction. It is crucial to use aprotic or deuterated solvents where possible.
-
Presence of Catalysts: Certain metal catalysts can facilitate H/D exchange, though this is more of a concern during synthesis than in typical analytical applications.[1]
Q4: How can I detect if isotopic exchange has occurred in my this compound sample?
A4: Isotopic exchange can be detected and quantified using the following analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to monitor the isotopic distribution of this compound. A decrease in the abundance of the d4-mass peak and the appearance of d3, d2, d1, or d0 peaks would indicate isotopic exchange.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to detect the appearance of proton signals in the regions where deuterium atoms are expected. Conversely, 2H NMR can monitor the decrease in the deuterium signal. NMR is a powerful tool for determining the specific sites of exchange.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Mass spectrometry data shows unexpected lower mass peaks (d3, d2, etc.) for the this compound internal standard. | Isotopic exchange with protons from the solvent or sample matrix. | - Ensure all solvents are anhydrous and of high purity.- If possible, use deuterated solvents for sample preparation.- Minimize sample exposure to aqueous environments.- Adjust the pH of the sample and mobile phase to be as close to neutral as possible, avoiding strongly acidic or basic conditions. |
| Inconsistent quantification results when using this compound as an internal standard. | Variable rates of isotopic exchange between samples and standards. | - Standardize sample preparation procedures, including incubation times and temperatures.- Prepare standards in a matrix that closely matches the samples to be analyzed.- Perform a stability study of this compound in the analytical matrix (see Experimental Protocol below). |
| 1H NMR spectrum of this compound shows signals in the imidazoline region. | Deuterium exchange has occurred, leading to the presence of C-H bonds. | - Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).- Handle the compound in a glove box or other controlled environment to minimize exposure to atmospheric moisture.- If the compound has been exposed to moisture, consider co-evaporation with an anhydrous, aprotic solvent to remove residual water. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in an Aqueous Matrix
This protocol outlines a method to assess the stability of this compound in an aqueous solution at different pH values and temperatures.
1. Materials:
-
This compound
-
Deionized water (18 MΩ·cm)
-
Phosphate buffer solutions (pH 5, 7, and 9)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
LC-MS system
2. Procedure:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Create working solutions by diluting the stock solution with the phosphate buffer solutions to a final concentration of 1 µg/mL.
-
Divide each working solution into three aliquots. Incubate one aliquot from each pH at 4°C, 25°C (room temperature), and 40°C.
-
At specified time points (e.g., 0, 1, 4, 8, and 24 hours), take a 100 µL sample from each incubation.
-
Immediately quench any potential exchange by adding 900 µL of cold acetonitrile containing 0.1% formic acid.
-
Analyze the samples by LC-MS. Monitor the ion chromatograms for this compound (and its potential d3, d2, d1, and d0 isotopologues).
-
Calculate the percentage of each isotopologue at each time point to determine the rate of deuterium exchange under each condition.
Data Presentation:
The results of the stability study can be summarized in the following table:
| Condition | Time (hours) | % d4-Brimonidine | % d3-Brimonidine | % d2-Brimonidine |
| pH 5, 4°C | 0 | 99.8 | 0.2 | <0.1 |
| 24 | 99.7 | 0.3 | <0.1 | |
| pH 7, 25°C | 0 | 99.8 | 0.2 | <0.1 |
| 24 | 98.5 | 1.3 | 0.2 | |
| pH 9, 40°C | 0 | 99.8 | 0.2 | <0.1 |
| 24 | 92.1 | 6.8 | 1.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Troubleshooting Workflow for Isotopic Exchange
The following diagram illustrates a logical workflow for identifying and resolving issues related to the isotopic exchange of this compound.
A troubleshooting workflow for identifying and mitigating isotopic exchange in this compound.
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen-deuterium exchange in imidazole as a tool for studying histidine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable Deuterium Labeling of Histidine-Rich Lysine-Based Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape for Brimonidine-d4 in HPLC
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering poor peak shape with Brimonidine-d4 in High-Performance Liquid Chromatography (HPLC). The following frequently asked questions (FAQs) and troubleshooting guides will help you diagnose and resolve common issues like peak tailing and fronting.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape in HPLC?
Poor peak shape in HPLC, such as peak tailing or fronting, can arise from a variety of factors related to the analytical column, mobile phase, sample, or the HPLC instrument itself. Common causes include secondary interactions between the analyte and the stationary phase, improper mobile phase pH, column overload, and extra-column band broadening.[1][2][3]
Q2: Why is this compound prone to peak tailing?
Brimonidine is a basic compound with a pKa of 7.78.[4] Basic compounds are known to interact with acidic silanol groups on the surface of silica-based HPLC columns, leading to peak tailing.[5] This interaction can be particularly problematic if the mobile phase pH is not optimized.
Q3: What is the ideal mobile phase pH for analyzing this compound?
To achieve good peak shape for basic compounds like Brimonidine, it is generally recommended to work at a low pH (around 2-4) or a high pH (above 8). At low pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte. At high pH, the analyte is neutral and less likely to interact with the deprotonated silanol groups. For Brimonidine, a mobile phase pH of around 3.5 has been shown to be effective in producing symmetrical peaks.[6][7]
Q4: What are the key physicochemical properties of this compound to consider for HPLC method development?
Understanding the properties of this compound is crucial for developing a robust HPLC method.
| Property | Value | Reference |
| Molecular Formula | C11H6D4BrN5 | [8] |
| Molecular Weight | 296.16 g/mol | [8] |
| pKa | 7.78 | [4] |
| XLogP3 | 0.6 | [8] |
| Hydrogen Bond Donor Count | 2 | [8] |
| Hydrogen Bond Acceptor Count | 3 | [8][9] |
Troubleshooting Guide: Poor Peak Shape
This guide provides a systematic approach to troubleshooting and resolving poor peak shape for this compound.
Problem: Peak Tailing
Peak tailing is characterized by an asymmetric peak with a trailing edge that is longer than the leading edge.
References
- 1. uhplcs.com [uhplcs.com]
- 2. labveda.com [labveda.com]
- 3. silicycle.com [silicycle.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. This compound | C11H10BrN5 | CID 45038432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
Technical Support Center: Brimonidine-d4 Signal Variability in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal variability with Brimonidine-d4 as an internal standard in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a deuterated form of Brimonidine, meaning four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. It is commonly used as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays for the quantification of Brimonidine.[1][2] Because it is chemically almost identical to Brimonidine, it co-elutes and ionizes similarly, allowing it to compensate for variations in sample preparation and instrument response.
Q2: I am observing a sudden and significant drop in my this compound signal. What are the potential causes?
A2: A sudden drop in the internal standard signal can be attributed to several factors. These include issues with the sample preparation, such as errors in the addition of the internal standard, or problems with the LC-MS system itself.[3] Instrument-related issues could involve the autosampler, the ion source, or the mass spectrometer. It's also possible that there are issues with the stability of this compound in your sample matrix or solvent.
Q3: My this compound peak area is inconsistent across my sample batch. What is an acceptable level of variability?
A3: While there is no universally mandated acceptance criterion for internal standard variability, significant fluctuations can compromise the accuracy of your results.[4][5] The U.S. Food and Drug Administration (FDA) has issued guidance on evaluating internal standard responses, emphasizing the need to investigate and understand the cause of variability.[3][6] Generally, a consistent IS response is expected between calibration standards, quality controls, and the unknown samples. Any notable, systemic drift or random, significant deviations should be investigated.[3][4]
Q4: Could the deuterium atoms on this compound be exchanging with hydrogen atoms from my solvent?
A4: Yes, hydrogen-deuterium exchange is a known phenomenon that can occur with deuterated internal standards.[7][8] This exchange can be influenced by the pH of the mobile phase, the temperature, and the specific location of the deuterium labels on the molecule.[9] If deuterium atoms are exchanged for hydrogen, the mass of the internal standard will change, leading to a decrease in the expected signal at the m/z of this compound.
Q5: My this compound seems to be eluting at a slightly different retention time than the unlabeled Brimonidine. Is this normal?
A5: While stable isotope-labeled internal standards are expected to have very similar chromatographic behavior to the analyte, slight shifts in retention time can occur. This is known as the "isotope effect" and is more commonly observed with deuterium labeling than with 13C or 15N labeling.[7] Significant separation, however, could indicate that the internal standard is not accurately tracking the analyte, which may affect quantification, especially if matrix effects are present at different points in the chromatogram.
Troubleshooting Guides
Issue 1: Inconsistent or Low this compound Signal Intensity
This guide provides a systematic approach to troubleshooting inconsistent or low signal intensity of the this compound internal standard.
-
Verify Internal Standard Concentration and Addition:
-
Prepare a fresh stock solution of this compound.
-
Prepare a series of quality control (QC) samples with a known concentration of this compound in a clean matrix.
-
Analyze these QC samples to confirm that the issue is not with the stock solution or the spiking procedure.
-
-
Inspect the LC-MS System:
-
Check for leaks in the LC system, particularly between the autosampler and the mass spectrometer.
-
Ensure the autosampler is injecting the correct volume consistently.
-
Clean the ion source, paying close attention to the ESI probe or capillary.
-
Verify that the mass spectrometer is properly calibrated.
-
-
Evaluate Mobile Phase and Solvent Effects:
-
Prepare fresh mobile phases.
-
Investigate the stability of this compound in the sample solvent and mobile phase over the duration of a typical analytical run. Brimonidine's solubility is pH-dependent, which may influence its stability and that of its deuterated analog.[10]
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Brimonidine | 292.0 | 212.0 |
| This compound | 296.0 | 216.0 |
This data is based on a published LC-MS/MS method and should be optimized for your specific instrument and conditions.[1][2][11]
Caption: Troubleshooting workflow for inconsistent this compound signal.
Issue 2: Suspected Hydrogen-Deuterium Exchange
This guide outlines steps to investigate and mitigate potential hydrogen-deuterium (H-D) exchange of your this compound internal standard.
-
Incubation Study:
-
Incubate this compound in different mobile phases (varying pH and organic content) and sample matrices at room temperature and elevated temperatures (e.g., 40°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by full scan mass spectrometry, monitoring for the appearance of a peak at m/z 295, 294, 293, and 292, which would indicate the loss of one, two, three, or all four deuterium atoms, respectively.
-
-
Chromatographic Condition Modification:
-
If H-D exchange is confirmed, consider modifying the chromatographic conditions.
-
Lowering the pH of the mobile phase can sometimes reduce the rate of exchange for certain compounds. Brimonidine is a weak base and will be ionized at lower pH.[12]
-
If possible, reduce the temperature of the autosampler and column.
-
Caption: Simplified diagram of hydrogen-deuterium exchange.
Issue 3: Investigating Matrix Effects
This guide provides a protocol to determine if matrix components are affecting the ionization of this compound.
-
Post-Column Infusion:
-
Infuse a constant flow of a this compound solution into the mass spectrometer post-column.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the this compound signal. Any suppression or enhancement of the signal at the retention time of co-eluting matrix components indicates a matrix effect.
-
-
Quantitative Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Set A: this compound in a neat solution.
-
Set B: Blank matrix extract spiked with this compound at the same concentration as Set A.
-
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC-MS/MS studies of brimonidine in rabbit aqueous humor by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
Technical Support Center: Brimonidine-d4 Isotopic Purity and Assay Accuracy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of Brimonidine-d4 isotopic purity on analytical assay accuracy. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical assays?
A1: this compound is a deuterated form of Brimonidine, where four hydrogen atoms have been replaced with deuterium atoms. It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). An SIL-IS is the ideal internal standard because it has nearly identical physicochemical properties to the analyte (Brimonidine), meaning it behaves similarly during sample preparation, chromatography, and ionization. This helps to accurately correct for variability in the analytical process, leading to more precise and accurate quantification of Brimonidine in complex biological matrices.
Q2: What is isotopic purity and why is it important for this compound?
A2: Isotopic purity refers to the percentage of the isotopically labeled compound that contains the desired number of heavy isotopes. For this compound, this would ideally be 100% of the molecules containing exactly four deuterium atoms. However, the synthesis of SIL-IS is complex and often results in a distribution of isotopic forms, including molecules with fewer than four deuterium atoms (d1, d2, d3) and, most critically, unlabeled Brimonidine (d0). High isotopic purity is crucial because the presence of unlabeled Brimonidine (d0) as an impurity in the this compound internal standard can lead to an overestimation of the analyte concentration, thereby compromising the accuracy of the assay.
Q3: What is isotopic crosstalk and how does it affect my results?
A3: Isotopic crosstalk, or isotopic contribution, occurs when the mass spectrometer signal of the analyte is interfered with by the signal from the internal standard, or vice versa. In the context of a Brimonidine assay, the most significant issue is the contribution of the unlabeled Brimonidine (d0) impurity in the this compound internal standard to the analyte's signal. Since the d0 impurity has the same mass as the analyte, it will be detected in the analyte's mass channel, leading to a falsely elevated signal and an overestimation of the Brimonidine concentration in the sample. This can result in non-linear calibration curves, particularly at the lower limit of quantification (LLOQ).
Q4: What are the typical specifications for the isotopic purity of this compound?
A4: Commercially available this compound is often specified with a high percentage of deuterated forms. For example, a certificate of analysis might state "≥99% deuterated forms (d1-d4)".[1] This indicates that the sum of all deuterated species is at least 99%, but it does not specify the exact percentage of the fully deuterated d4 form or the amount of the critical d0 impurity. For regulated bioanalysis, it is essential to characterize the isotopic distribution of each new lot of the internal standard to assess the level of the d0 impurity.
Troubleshooting Guides
Problem 1: My calibration curve is non-linear, especially at the low end.
-
Question: I am developing an LC-MS/MS assay for Brimonidine using this compound as the internal standard. My calibration curve is showing a positive bias and is non-linear at the lower concentrations. What could be the cause?
-
Answer: This is a classic symptom of isotopic crosstalk from your this compound internal standard. The unlabeled Brimonidine (d0) present as an impurity in your internal standard is contributing to the analyte signal, artificially inflating the response at low concentrations where the analyte signal is weakest.
-
Troubleshooting Steps:
-
Assess the Contribution of the Internal Standard: Prepare a blank sample (matrix without analyte) and spike it with your this compound internal standard at the working concentration. Analyze this sample and measure the response in the analyte's mass channel (m/z 292 -> 212). A significant response indicates the presence of the d0 impurity.
-
Quantify the Isotopic Impurity: If possible, perform a high-resolution mass spectrometry analysis on your this compound standard to determine the percentage of the d0 impurity.
-
Increase the Internal Standard Concentration (with caution): In some cases, increasing the concentration of the internal standard can help to mitigate the relative impact of the d0 impurity, but this may not be a suitable solution if the impurity level is high.
-
Source a Higher Purity Internal Standard: If the d0 impurity is significant, the most reliable solution is to obtain a new lot of this compound with a higher isotopic purity.
-
Use a Non-linear Calibration Model: If a higher purity standard is not available, a non-linear regression model (e.g., quadratic) that better fits the data may be used, but this approach should be justified and carefully validated.
-
Problem 2: I am observing poor accuracy and precision in my quality control (QC) samples.
-
Question: My QC samples are consistently failing acceptance criteria, showing high variability and a positive bias. What could be the issue?
-
Answer: Inconsistent accuracy and precision can be caused by several factors, but when using a deuterated internal standard, variability in isotopic purity between different batches of the standard or instability of the deuterium label can be a root cause.
-
Troubleshooting Steps:
-
Verify Internal Standard Purity: If you have recently switched to a new lot of this compound, re-evaluate its isotopic purity. Even small lot-to-lot variations in the d0 impurity can affect assay accuracy.
-
Investigate Deuterium Scrambling: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as "scrambling." This can alter the mass of the internal standard and affect its quantification. To investigate this, incubate the this compound in the sample matrix at various conditions (e.g., different pH, temperature, and time) and analyze for any changes in its mass spectrum.
-
Optimize Chromatographic Separation: Ensure that Brimonidine and this compound are chromatographically co-eluting. While they are expected to have very similar retention times, slight differences can sometimes occur, leading to differential matrix effects and variability.
-
Review Sample Preparation: Ensure that the sample preparation procedure is robust and that the internal standard is added early in the process to account for variability in extraction recovery.
-
Data Presentation
Table 1: Illustrative Impact of Brimonidine-d0 Impurity on Assay Accuracy
| Isotopic Purity of this compound (% d0 impurity) | Analyte Concentration (ng/mL) | Theoretical Response (Analyte/IS) | Observed Response (Analyte+d0 Impurity)/IS | Calculated Concentration (ng/mL) | % Bias |
| 0.1% | 1 (LLOQ) | 0.01 | 0.011 | 1.1 | +10% |
| 0.1% | 10 | 0.1 | 0.101 | 10.1 | +1% |
| 0.1% | 100 | 1 | 1.001 | 100.1 | +0.1% |
| 0.5% | 1 (LLOQ) | 0.01 | 0.015 | 1.5 | +50% |
| 0.5% | 10 | 0.1 | 0.105 | 10.5 | +5% |
| 0.5% | 100 | 1 | 1.005 | 100.5 | +0.5% |
Note: This table provides an illustrative example of the potential impact of d0 impurity on assay accuracy. The actual bias will depend on the specific assay conditions and the concentration of the internal standard.
Experimental Protocols
Protocol 1: Determination of Brimonidine in Human Plasma using LC-MS/MS with this compound Internal Standard
-
Preparation of Standards and Quality Control Samples:
-
Prepare stock solutions of Brimonidine and this compound in a suitable solvent (e.g., methanol).
-
Prepare calibration standards by spiking blank human plasma with Brimonidine to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A suitable HPLC or UPLC system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Brimonidine: m/z 292 -> 212
-
This compound: m/z 296 -> 216
-
-
-
Data Analysis:
-
Integrate the peak areas for both Brimonidine and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression with 1/x² weighting.
-
Determine the concentration of Brimonidine in QC and unknown samples from the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for troubleshooting inaccurate assay results potentially caused by isotopic impurity.
References
Technical Support Center: Optimization of Chromatographic Separation of Brimonidine and Brimonidine-d4
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chromatographic separation of Brimonidine and its deuterated internal standard, Brimonidine-d4.
Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic separation of Brimonidine and this compound challenging?
A1: The primary challenge lies in their structural similarity. This compound is an isotopologue of Brimonidine, meaning it has the same molecular structure but with four hydrogen atoms replaced by deuterium atoms. This results in nearly identical physicochemical properties, such as polarity and pKa. Chromatographic separation, therefore, requires highly efficient and selective methods to resolve the two compounds.
Q2: What is the typical application for separating Brimonidine and this compound?
A2: this compound is commonly used as an internal standard (IS) in quantitative bioanalysis (e.g., in urine or plasma samples) using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A robust chromatographic separation is crucial to prevent isotopic crosstalk and ensure accurate quantification of Brimonidine.
Q3: What type of chromatography is best suited for this separation?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) are the most common and effective techniques.[2][3] C18 or C8 columns are typically employed as the stationary phase.[4][5] UPLC methods can offer faster analysis times and improved resolution due to the use of smaller particle size columns.[3]
Q4: What are the key chromatographic parameters to optimize for this separation?
A4: The most critical parameters to optimize are:
-
Mobile Phase Composition: The ratio of organic solvent (e.g., methanol or acetonitrile) to aqueous buffer.
-
Mobile Phase pH: The pH of the aqueous buffer is crucial as Brimonidine is an ionizable compound (pKa ≈ 7.4).[4][6] A pH around 3.0-3.8 is often used to ensure consistent ionization and good peak shape.[2][5]
-
Column Chemistry and Dimensions: The choice of stationary phase (e.g., C18, C8) and column dimensions (length, internal diameter, and particle size) significantly impacts resolution.
-
Flow Rate: Optimizing the flow rate can improve efficiency and resolution.
-
Column Temperature: Maintaining a consistent column temperature can improve reproducibility.
Troubleshooting Guide
This guide addresses specific issues that may arise during the method development and execution for the separation of Brimonidine and this compound.
Problem 1: Poor or no resolution between Brimonidine and this compound peaks.
| Possible Cause | Suggested Solution |
| Insufficient Column Efficiency | * Switch to a column with a smaller particle size (e.g., from 5 µm to sub-2 µm for UPLC).[7] * Increase the column length to enhance the number of theoretical plates.[8] * Ensure the system is optimized for high efficiency (minimize extra-column volume).[7] |
| Mobile Phase Not Optimized | * Decrease the percentage of the organic solvent in the mobile phase to increase retention and potentially improve separation. * Experiment with different organic modifiers (e.g., switch from methanol to acetonitrile or vice versa) as they offer different selectivities. * Fine-tune the pH of the mobile phase buffer; a change of as little as 0.1 pH units can alter retention times.[9] |
| Inappropriate Stationary Phase | * Test columns with different stationary phase chemistries (e.g., C8, Phenyl-Hexyl) that may offer different selectivity for isotopologues. |
Problem 2: Peak tailing for one or both compounds.
| Possible Cause | Suggested Solution |
| Secondary Silanol Interactions | * Operate at a lower pH (e.g., 2.5-3.5) to suppress the ionization of free silanol groups on the silica packing.[4][6] * Add a competing base, such as triethylamine (TEA), to the mobile phase to mask active silanol sites.[6] * Use a column with advanced end-capping to minimize exposed silanols. |
| Column Overload | * Reduce the mass of the sample injected onto the column. Prepare a more dilute sample solution. |
| Column Contamination or Degradation | * Flush the column with a strong solvent wash sequence. * If the problem persists, replace the guard column or the analytical column.[9] |
Problem 3: Inconsistent retention times.
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | * Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.[9] |
| Mobile Phase Preparation Inconsistency | * Prepare fresh mobile phase daily. * Ensure accurate pH measurement and consistent mixing of mobile phase components. * Degas the mobile phase to prevent bubble formation in the pump. |
| Fluctuations in Column Temperature | * Use a column oven to maintain a stable and consistent temperature throughout the analytical run. |
| Pump Malfunction or Leaks | * Check the HPLC/UPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
Data Presentation: Example Chromatographic Conditions
The following tables summarize typical starting conditions for HPLC and UPLC methods based on published literature for Brimonidine analysis. These can be used as a starting point for optimizing the separation of Brimonidine and its deuterated analog.
Table 1: Typical HPLC Method Parameters
| Parameter | Condition | Reference(s) |
| Column | C18 (e.g., Kromasil, Diamonsil), 250 mm x 4.6 mm, 5 µm | [2][4][10] |
| Mobile Phase | Phosphate or Acetate Buffer (10-20 mM, pH 3.0-3.8) : Acetonitrile/Methanol | [2][4][5] |
| Isocratic/Gradient | Isocratic or Gradient | [2][5] |
| Flow Rate | 1.0 - 1.5 mL/min | [2][11][12] |
| Detection | UV at 246 nm or 254 nm | [2][12][13] |
| Injection Volume | 20 µL | [2][11] |
| Column Temperature | Ambient or controlled (e.g., 35°C) | [12][14] |
Table 2: Typical UPLC Method Parameters
| Parameter | Condition | Reference(s) |
| Column | C18 or C8 (e.g., Acquity BEH), 50-100 mm x 2.1 mm, < 2 µm | [3][5][15] |
| Mobile Phase | Ammonium Acetate or Heptafluorobutyric Acid Buffer : Acetonitrile/Methanol | [3][5] |
| Isocratic/Gradient | Gradient | [3][5] |
| Flow Rate | 0.3 - 0.5 mL/min | [3] |
| Detection | UV-PDA (248 nm) or Mass Spectrometry (MS) | [3][5] |
| Injection Volume | 1 - 5 µL | |
| Column Temperature | Controlled (e.g., 40°C) |
Experimental Protocols
Protocol 1: Method Development and Optimization
This protocol outlines a systematic approach to developing a robust separation method for Brimonidine and this compound.
-
System Preparation:
-
Prepare the mobile phase components: an aqueous buffer (e.g., 10 mM Ammonium Acetate, pH adjusted to 3.5 with acetic acid) and an organic solvent (e.g., HPLC-grade acetonitrile).
-
Filter and degas all mobile phases before use.
-
Install a high-efficiency C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm for UPLC).
-
Equilibrate the system with the initial mobile phase composition (e.g., 95:5 Aqueous:Organic) for at least 20 column volumes.
-
-
Initial Scouting Run:
-
Prepare a standard solution containing both Brimonidine and this compound at a known concentration (e.g., 1 µg/mL).
-
Perform a broad gradient run (e.g., 5% to 95% organic solvent over 10 minutes) to determine the approximate elution conditions.
-
-
Optimization of Mobile Phase:
-
Based on the scouting run, design a shallower gradient or an isocratic method around the elution percentage.
-
Goal: Achieve baseline separation (Resolution > 1.5).
-
If resolution is poor, systematically decrease the proportion of the organic solvent to increase retention.
-
If peaks are broad or tailing, evaluate the effect of mobile phase pH. Adjust the pH in small increments (±0.2 units) and observe the effect on peak shape and retention.
-
-
Flow Rate and Temperature Optimization:
-
Once a suitable mobile phase is identified, optimize the flow rate. For UPLC, a flow rate of 0.3-0.5 mL/min is typical.[3]
-
Evaluate the effect of column temperature. A slightly elevated temperature (e.g., 35-40°C) can improve efficiency and reduce backpressure.
-
-
Method Validation (Abbreviated):
-
Once optimal conditions are established, perform multiple injections to confirm the reproducibility of retention times and peak areas.
-
Assess system suitability parameters (e.g., resolution, theoretical plates, tailing factor).
-
Visualizations
Caption: Workflow for chromatographic method development.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. ajrconline.org [ajrconline.org]
- 3. Single quad mass analyzer coupled UPLC method for impurity profile of Brimonidine tartrate and Timolol maleate: Application in their binary mixture ophthalmic formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uhplcs.com [uhplcs.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Deuterated Standards in Bioanalysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered when using deuterated standards in bioanalytical methods. The following sections are organized in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Isotopic Purity and Interference
Q1: My quantitative results are consistently higher than expected. Could the isotopic purity of my deuterated standard be the cause?
A1: Yes, this is a strong possibility. The presence of a significant amount of unlabeled analyte as an impurity in your deuterated internal standard can lead to an artificially inflated response for the analyte, resulting in erroneously high calculated concentrations.[1][2] It is crucial to verify the isotopic purity of the deuterated standard.
Q2: What is the recommended isotopic purity for a deuterated internal standard?
A2: It is best practice to use deuterated compounds with an isotopic enrichment of at least 98%.[3] High-purity standards are essential to minimize background interference and ensure clear mass separation during analysis, which improves data quality and reliability.[3]
Q3: How can I check for interference from my deuterated standard in my analyte signal?
A3: According to the ICH M10 guidance, the response from the internal standard in a blank sample (zero analyte) should not exceed 5% of the response at the lower limit of quantification (LLOQ) for the analyte. You should prepare a blank sample spiked only with the working concentration of the deuterated internal standard and analyze it to assess for any contribution to the analyte's mass transition.[2]
Stability and Back-Exchange
Q4: I'm observing a loss of my deuterated internal standard signal over time, or my results are inconsistent. What could be the cause?
A4: This could be due to the instability of the deuterium label, leading to hydrogen-deuterium (H/D) back-exchange.[4][5] This phenomenon occurs when deuterium atoms on the standard exchange with protons from the solvent or biological matrix.[6] This is particularly common if the deuterium atoms are located on heteroatoms (like oxygen or nitrogen) or on carbon atoms adjacent to carbonyl groups.[6]
Q5: How can I prevent or minimize H/D back-exchange?
A5: To minimize back-exchange, consider the following:
-
Proper Label Positioning: Ensure the deuterium labels are on stable, non-exchangeable positions within the molecule.[4][6]
-
Solvent Conditions: Avoid storing deuterated compounds in acidic or basic solutions for extended periods, as this can catalyze the exchange reaction.[7][8]
-
Temperature Control: Keep samples at low temperatures (e.g., 0 °C) during processing to slow down the exchange rate.[9]
-
Method Optimization: Minimize the time samples are exposed to aqueous environments, especially under conditions that promote exchange.[10]
Matrix Effects and Co-elution
Q6: I am using a deuterated internal standard, but I still suspect I have issues with matrix effects. Is this possible?
A6: Yes, it is possible to experience "differential matrix effects," where the analyte and the deuterated internal standard are affected differently by co-eluting matrix components.[11] This can lead to inaccuracies in quantification despite the use of a stable isotope-labeled internal standard.[1][12]
Q7: What causes differential matrix effects when using a deuterated internal standard?
A7: A primary cause is the lack of perfect co-elution between the analyte and the deuterated standard.[1] The "deuterium isotope effect" can sometimes lead to a slight difference in retention times on a chromatographic column.[1][13][14] This small separation can expose the analyte and the internal standard to different matrix components as they elute, resulting in varied ion suppression or enhancement.[1][11]
Q8: How can I troubleshoot chromatographic separation of my analyte and deuterated standard?
A8: If you observe peak separation, consider the following:
-
Chromatographic Method Modification: Adjusting the gradient, flow rate, or mobile phase composition may help to achieve better co-elution.
-
Column Choice: Using a column with a different stationary phase or lower resolution might help merge the peaks.[14]
-
Label Position: The number and position of deuterium atoms can influence the magnitude of the isotope effect.[8] If possible, using a standard with fewer deuterium atoms or labels at different positions might resolve the issue.
Quantitative Data Summary
| Parameter | Recommended Value/Consideration | Rationale |
| Isotopic Purity | > 98% | Minimizes interference from unlabeled analyte in the standard, ensuring accurate quantification.[3] |
| Mass Difference | At least 3 mass units greater than the analyte | Prevents spectral overlap from the natural isotopic distribution of the analyte.[6][15] |
| IS Contribution at LLOQ | < 5% of analyte signal | Ensures that any unlabeled impurity in the internal standard does not significantly contribute to the analyte's measured concentration. |
| Analyte in IS Contribution | < 20% of LLOQ response | The response of the analyte in a blank sample should not be more than 20% of the LLOQ response.[2] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity and Unlabeled Analyte Contribution
Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of any unlabeled analyte impurity to the overall analyte signal.
Methodology:
-
Prepare a Standard Solution of the Deuterated Internal Standard: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration equivalent to the working concentration used in the bioanalytical method.
-
Acquire High-Resolution Mass Spectra: Infuse the solution directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or analyze via LC-MS.
-
Data Analysis:
-
Examine the mass spectrum for the presence of the unlabeled analyte's molecular ion.
-
Calculate the isotopic purity by comparing the peak area of the deuterated isotopologue to the sum of the peak areas of all related isotopologues (including the unlabeled analyte).[16][17]
-
Isotopic Purity (%) = (Peak Area of Deuterated Standard) / (Sum of Peak Areas of all Isotopologues) * 100
-
-
Assess Contribution to LLOQ:
-
Prepare a blank matrix sample (e.g., plasma from an untreated subject).
-
Prepare an LLOQ sample by spiking the blank matrix with the analyte at the LLOQ concentration and the deuterated internal standard at its working concentration.
-
Prepare a "zero sample" by spiking the blank matrix only with the deuterated internal standard at its working concentration.
-
Analyze all three samples using the bioanalytical method.
-
Calculate the peak area of the analyte in the zero sample and compare it to the peak area of the analyte in the LLOQ sample. The response in the zero sample should be less than 20% of the LLOQ response.[2]
-
Protocol 2: Evaluation of Matrix Effects
Objective: To determine if differential matrix effects are impacting the accuracy of quantification.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards at low and high concentrations of the analyte and a constant concentration of the deuterated internal standard in the mobile phase or a suitable solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte and deuterated internal standard to the same concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix from the same six sources with the analyte and deuterated internal standard to the same concentrations as in Set A before performing the sample extraction procedure.
-
-
Analyze Samples: Analyze all samples using the validated LC-MS/MS method.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
IS-Normalized MF = (MF of Analyte) / (MF of Deuterated Internal Standard)
-
-
Data Interpretation:
-
An IS-normalized MF value close to 1.0 indicates that the deuterated internal standard is effectively compensating for matrix effects.
-
Significant variability in the IS-normalized MF across different matrix lots or a value significantly different from 1.0 suggests the presence of differential matrix effects.
-
Visual Troubleshooting Workflows
References
- 1. waters.com [waters.com]
- 2. tandfonline.com [tandfonline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Storage and handling best practices for Brimonidine-d4 to ensure stability
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling Brimonidine-d4 to ensure its stability and integrity throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a well-sealed container, protected from light. For long-term stability, storage at -20°C is recommended, which can preserve the compound for up to three years. Storage at 4°C is suitable for shorter periods, up to two years.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For solutions in DMSO or water, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for stability up to six months, or at -20°C for up to one month.[1] Aqueous solutions should ideally be used within one day and should be sterilized by filtration through a 0.22 µm filter before use.[1]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is sensitive to light.[2] Both the solid compound and its solutions should be stored in light-protecting containers, such as amber vials, or in a dark environment to prevent photodegradation.
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is soluble in DMSO (at approximately 50 mg/mL, may require sonication) and water (at approximately 25 mg/mL, may require sonication).[1] When preparing aqueous solutions, it is advisable to use freshly opened DMSO if it is used as an intermediate solvent, as hygroscopic DMSO can negatively impact solubility.[1]
Q5: What are the signs of degradation of this compound?
A5: Physical signs of degradation may not always be visible. However, any change in the physical appearance of the solid, such as discoloration (it is typically a light yellow to yellow solid), or the formation of precipitates in a solution should be considered an indication of potential degradation.[1] For a definitive assessment of stability, analytical methods such as HPLC should be employed to check for the appearance of degradation peaks.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Variable or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | Verify that the compound and its solutions have been stored at the correct temperatures and protected from light. Prepare fresh solutions from solid stock if degradation is suspected. Use a validated analytical method like HPLC to confirm the concentration and purity of your working solutions. |
| Difficulty dissolving the compound. | Use of improper solvent or presence of moisture in the solvent. | Ensure you are using a recommended solvent such as DMSO or water.[1] If using DMSO, use a fresh, unopened bottle to avoid issues with absorbed water. Sonication can aid in the dissolution process.[1] |
| Precipitate forms in a stored solution. | Solution instability, possibly due to repeated freeze-thaw cycles or extended storage at suboptimal temperatures. | Discard the solution. Prepare a fresh stock and ensure it is aliquoted into single-use volumes and stored at the recommended temperature (-80°C for long-term storage).[1] |
| Unexpected peaks in analytical chromatogram (e.g., HPLC). | Chemical degradation of this compound. | This indicates the presence of impurities or degradation products. Review storage and handling procedures. The compound may have been exposed to light, high temperatures, or incompatible chemicals. It is advisable to use a fresh, unopened vial of the compound. |
Stability Data
The stability of Brimonidine is influenced by factors such as pH, temperature, and exposure to light and oxidizing agents. The following table summarizes data from forced degradation studies on Brimonidine Tartrate, which provides insights into the stability of this compound.
| Condition | Duration | Temperature | Remaining Brimonidine (%) |
| 5 M HCl | 24 hours | 40°C | ~96.5% |
| 5 M NaOH | 2 hours | 40°C | ~95.6% |
| 6% H₂O₂ | 24 hours | 40°C | ~42.4% |
| Thermal Stress | 120 hours | 40°C and 90°C | Stable |
| Dry Heat | 7 hours | 105°C | Stable |
| Photolytic Stress | - | - | Not substantially degraded |
Data from a stability-indicating HPLC method development study for Brimonidine Tartrate.
Experimental Protocols
Protocol for Preparation of a Stock Solution
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of solid this compound into the vial. It is recommended to handle the solid in a well-ventilated area or a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO or water) to the vial to achieve the desired concentration.
-
Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Aliquoting and Storage: If not for immediate use, aliquot the stock solution into smaller, single-use, light-protecting vials. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Aqueous Solution Preparation: If water is used as the solvent, it is recommended to filter the solution through a 0.22 µm sterile filter before use, especially for cell-based assays.[1]
Protocol for Stability Testing by HPLC
This protocol is based on a validated stability-indicating HPLC method for Brimonidine Tartrate.
-
Chromatographic System:
-
Column: Diamonsil C18 (150 mm × 4.6 mm, 5 μm)
-
Mobile Phase: Phosphate buffer (10 mM, pH 3.5) with 0.5% triethylamine and methanol (85:15, v/v)
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 246 nm
-
Injection Volume: 20 µL
-
-
Procedure:
-
Prepare solutions of this compound at a known concentration in the mobile phase.
-
Inject the sample into the HPLC system.
-
Record the chromatogram and determine the peak area of this compound.
-
To assess stability, subject the samples to various stress conditions (e.g., heat, light, acid, base, oxidation) for a defined period.
-
After the stress period, re-analyze the samples by HPLC.
-
Calculate the percentage of this compound remaining by comparing the peak area of the stressed sample to that of an unstressed control sample.
-
Visualizations
Caption: Experimental workflow for this compound from storage to use.
References
Validation & Comparative
Navigating Bioanalysis: A Comparative Guide to Internal Standards in Brimonidine Assays
For researchers, scientists, and drug development professionals, the precise quantification of brimonidine is paramount. This guide provides a comprehensive cross-validation of brimonidine assays, focusing on the critical role of internal standards in ensuring accurate and reliable results. We delve into detailed experimental protocols and present a comparative analysis of assay performance with different internal standards, supported by experimental data.
Brimonidine, a selective alpha-2 adrenergic agonist, is a cornerstone in the management of glaucoma and ocular hypertension. Its potent therapeutic effect necessitates highly sensitive and specific analytical methods for its determination in biological matrices. The choice of an internal standard (IS) is a pivotal decision in the development of robust bioanalytical assays, directly impacting accuracy, precision, and the ability to correct for variability during sample processing and analysis.
This guide explores validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for brimonidine quantification, highlighting the use of different internal standards, primarily isotopically labeled brimonidine and structurally similar compounds.
Comparative Analysis of Brimonidine Assays
The following tables summarize the performance characteristics of different validated assays for brimonidine quantification, employing various internal standards.
Table 1: Performance Characteristics of LC-MS/MS Assays for Brimonidine
| Parameter | Method 1: Brimonidine-d4 IS |
| Internal Standard | This compound |
| Matrix | Ocular Fluids and Tissues |
| Linearity Range | 1 - 1000 ng/mL |
| Accuracy | Within 15% of nominal values |
| Precision (Intra-day & Inter-day) | Within 15% of nominal values |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL (aqueous humor) |
| Recovery | Not explicitly reported |
| Reference | Jiang et al., 2009[1][2] |
Table 2: Performance Characteristics of GC-MS Assay for Brimonidine
| Parameter | Method 2: Tetradeuterated Brimonidine IS |
| Internal Standard | Tetradeuterated Brimonidine |
| Matrix | Human Plasma |
| Linearity Range | 2 - 1000 pg/mL |
| Accuracy (Inter-day) | 97% to 104% of nominals |
| Precision (Inter-day RSD) | ≤ 12% |
| Minimum Quantifiable Concentration | 2 pg/mL |
| Recovery | Not explicitly reported |
| Reference | Acheampong et al., 1995[3] |
Table 3: Mention of a Non-Isotopically Labeled Compound
| Parameter | Method 3: Clonidine as a Carrier |
| Internal Standard | Tetradeuterated Brimonidine |
| Carrier | Clonidine |
| Matrix | Human Plasma |
| Linearity Range | 2 - 1000 pg/mL |
| Accuracy | Not explicitly reported for this combination |
| Precision | Not explicitly reported for this combination |
| Minimum Quantifiable Concentration | Not explicitly reported for this combination |
| Reference | Acheampong et al., 1995[3][4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and adaptation in your laboratory.
Method 1: LC-MS/MS with this compound Internal Standard
This method, as described by Jiang et al. (2009), offers a rapid and sensitive assay for brimonidine in ocular fluids and tissues.[1][2]
Sample Preparation:
-
Homogenize tissue samples in an acetonitrile:water (1:1) solution.
-
Perform sonication and vortexing to ensure complete extraction.
-
For all samples (tissue homogenates and ocular fluids), dilute with acetonitrile containing the this compound internal standard.
Chromatographic Conditions:
-
Column: Reverse-phase HPLC column.
-
Mobile Phase: Isocratic elution.
-
Total Analysis Time: Less than 2.0 minutes.
Mass Spectrometric Detection:
-
Instrument: 4000 Q TRAP instrument.
-
Ionization Mode: Positive electrospray.
-
Monitoring Mode: Multiple-reaction monitoring (MRM).
-
MRM Transitions:
Quantification:
-
Construct calibration curves using linear regression with 1/x² weighing.
Method 2: GC-MS with Tetradeuterated Brimonidine Internal Standard
This highly sensitive assay, detailed by Acheampong et al. (1995), is suitable for quantifying brimonidine in human plasma.[3]
Sample Preparation:
-
Extract brimonidine from 1 mL of plasma using solvent extraction.
-
Co-extract with the tetradeuterated brimonidine internal standard and clonidine as a carrier.
-
Evaporate the solvent and form 3,5-bis(trifluoromethyl)benzoyl derivatives.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: GC/MS apparatus.
-
Ionization Mode: Negative chemical ionization.
-
Ions Monitored:
Quantification:
-
Generate calibration curves from 2 to 1000 pg/mL.
Brimonidine Signaling Pathway
Brimonidine exerts its therapeutic effect by acting as a selective agonist for the alpha-2 adrenergic receptor. This interaction triggers a downstream signaling cascade that ultimately leads to a reduction in intraocular pressure. The following diagram illustrates the key steps in this pathway.
Caption: Brimonidine's signaling cascade.
Experimental Workflow for Brimonidine Assay
The general workflow for a typical LC-MS/MS-based brimonidine assay is outlined below. This diagram provides a logical overview of the steps from sample collection to data analysis.
Caption: General workflow for a brimonidine assay.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of brimonidine concentrations in human plasma by a highly sensitive gas chromatography/mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle of Internal Standards: Brimonidine-d4 vs. 13C-labeled Brimonidine
In the precise world of quantitative bioanalysis, the choice of an internal standard (IS) is paramount to achieving accurate and reproducible results. For the analysis of the α2-adrenergic agonist Brimonidine, commonly used in glaucoma treatment, stable isotope-labeled (SIL) analogues are the preferred choice for mass spectrometry-based methods. This guide provides an objective comparison between two such standards: the commonly used deuterium-labeled Brimonidine-d4 and the theoretically superior, but less common, 13C-labeled Brimonidine.
This comparison draws upon published data for this compound and established principles from comparative studies of deuterium versus 13C labeling for other small molecules, providing a comprehensive overview for researchers, scientists, and drug development professionals.
The Isotope Effect: A Fundamental Difference
The primary distinction between deuterium and 13C labeling lies in the "isotope effect." Deuterium (²H) has double the mass of protium (¹H), a 100% mass increase. This significant difference can alter the physicochemical properties of the molecule, however slightly. The carbon-deuterium (C-D) bond is stronger and less polar than a carbon-hydrogen (C-H) bond. This can lead to differences in chromatographic retention times between the analyte and the deuterated internal standard.[1][2]
In contrast, the mass difference between carbon-13 (¹³C) and carbon-12 (¹²C) is much smaller (about 8%). Consequently, 13C-labeled compounds are almost identical to their unlabeled counterparts in terms of chemical and physical behavior.[2] This results in a much higher likelihood of perfect co-elution, which is the ideal characteristic for an internal standard.[1] Co-elution ensures that the analyte and the IS experience the exact same matrix effects and ionization suppression or enhancement during analysis, leading to more accurate quantification.[3]
Performance Data: Published vs. Projected
While this compound has been successfully utilized in validated bioanalytical methods, to date, no published studies feature the use of 13C-labeled Brimonidine. Therefore, we present performance data for this compound from a published study and project the performance of a 13C-labeled analogue based on a comparative study of amphetamine standards.
Table 1: Performance of this compound in a Validated LC-MS/MS Assay
This table summarizes the performance of an assay for Brimonidine in ocular tissues using this compound as the internal standard.
| Parameter | Aqueous Humor | Iris/Ciliary Body | Retina | Vitreous Humor |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | 10 ng/g | 12.5 ng/g | 1.6 ng/g |
| Intra-day Precision (%CV) | ≤ 15% | ≤ 15% | ≤ 15% | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% | ≤ 15% | ≤ 15% | ≤ 15% |
| Intra-day Accuracy (% Nominal) | Within ±15% | Within ±15% | Within ±15% | Within ±15% |
| Inter-day Accuracy (% Nominal) | Within ±15% | Within ±15% | Within ±15% | Within ±15% |
| Data adapted from Jiang S, Chappa AK, Proksch JW. A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues. J Chromatogr B Analyt Technol Biomed Life Sci. 2009.[4] |
Table 2: Comparative Chromatographic Behavior (Analogous Compound Study)
This table, adapted from a study on amphetamine and its SIL-ISs, illustrates the typical chromatographic differences observed between deuterium and 13C labeling. A resolution value greater than zero indicates chromatographic separation between the analyte and the internal standard.
| Internal Standard | Number of Isotopic Labels | Chromatographic Resolution (vs. Analyte) |
| ²H₃-amphetamine | 3 | 0.45 |
| ²H₅-amphetamine | 5 | 0.81 |
| ²H₁₁-amphetamine | 11 | 1.25 |
| ¹³C₆-amphetamine | 6 | 0.00 |
| Data adapted from Berg T, Strand DH, van Nuijs AL, et al. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples. J Chromatogr A. 2014.[1] |
As the data shows, the chromatographic resolution (separation) between the analyte and the deuterated standard increases with the number of deuterium atoms.[1] In contrast, the 13C-labeled standard co-eluted perfectly with the analyte.[1] This highlights the primary advantage of 13C labeling.
Experimental Methodologies
Detailed protocols are essential for replicating and comparing analytical methods.
Protocol 1: Bioanalysis of Brimonidine using this compound IS
This method outlines the quantification of Brimonidine in ocular tissues.
-
Sample Preparation:
-
Homogenize tissue samples (retina, iris/ciliary body, vitreous humor) in an acetonitrile:water (1:1) solution.
-
Sonicate and vortex the samples to ensure complete extraction.
-
For all samples (including aqueous humor), take an aliquot and add acetonitrile containing the this compound internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.[4]
-
-
Liquid Chromatography:
-
Column: A reverse-phase HPLC column.
-
Mobile Phase: Isocratic elution (specific composition not detailed in the abstract).
-
Flow Rate: Not specified.
-
Analysis Time: < 2.0 minutes.[4]
-
-
Mass Spectrometry (MS/MS):
-
Quantification:
-
Construct calibration curves (1-1000 ng/mL) using a linear regression with 1/x² weighting.[4]
-
Protocol 2: Evaluating Chromatographic Isotope Effects
This protocol describes a general approach to compare the chromatographic behavior of deuterated and 13C-labeled internal standards against the parent analyte.
-
Solution Preparation:
-
Prepare individual stock solutions of the analyte, the deuterated IS, and the 13C-labeled IS in a suitable solvent (e.g., methanol).
-
Create a mixed solution containing all three compounds at a concentration suitable for UV or MS detection.
-
-
Liquid Chromatography:
-
Column: High-resolution reverse-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Employ various gradients of aqueous and organic phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to assess separation under different conditions.
-
Flow Rate: A typical analytical flow rate (e.g., 0.4 mL/min).
-
Column Temperature: Maintain a constant temperature (e.g., 40°C) to ensure reproducibility.
-
-
Data Analysis:
-
Inject the mixed solution into the LC-MS/MS system.
-
Extract ion chromatograms for the analyte and each internal standard.
-
Carefully measure the retention time (tR) for each compound at peak apex.
-
Calculate the chromatographic resolution (Rs) between the analyte and each IS to quantify the degree of separation. An Rs of 0 indicates perfect co-elution.
-
Visualizing the Workflow and Mechanism
Diagrams help clarify complex processes and pathways.
Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.
Caption: Brimonidine's α2-adrenergic receptor signaling pathway.
Conclusion and Recommendation
This compound is a proven and effective internal standard for the quantitative analysis of Brimonidine in various biological matrices, as demonstrated by validated methods.[4][5] It reliably corrects for variability during sample processing and analysis.
However, the fundamental principles of chromatography and mass spectrometry, supported by comparative data from analogous compounds, strongly suggest that a 13C-labeled Brimonidine would be a superior internal standard .[1][6][7] The key advantages of 13C labeling include:
-
Minimal Isotope Effect: Ensuring near-perfect co-elution with the unlabeled analyte, which provides the most accurate correction for matrix effects.[1]
-
Enhanced Stability: There is no risk of isotopic exchange (H/D exchange), which can be a concern for deuterated standards under certain conditions.[3]
-
"Gold Standard" Status: It is widely regarded in the scientific community as the most robust form of stable isotope labeling for quantitative mass spectrometry.[6]
Recommendation: For routine analyses where a validated method using this compound already exists, its continued use is well-justified. However, for the development of new, highly sensitive, and robust assays, or when analyzing complex matrices prone to significant and variable matrix effects, sourcing or synthesizing a 13C-labeled Brimonidine internal standard is highly recommended . The investment may lead to higher data quality, improved assay ruggedness, and greater confidence in the final quantitative results.
References
- 1. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of brimonidine concentrations in human plasma by a highly sensitive gas chromatography/mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
The Analytical Edge: A Comparative Guide to Internal Standards for Brimonidine Quantification
In the precise world of bioanalysis, the choice of an internal standard is paramount to ensuring accurate and reliable quantification of target analytes. For researchers and drug development professionals working with the alpha-2 adrenergic agonist Brimonidine, selecting an appropriate internal standard for chromatographic assays is a critical step. This guide provides a comprehensive comparison between the stable isotope-labeled internal standard, Brimonidine-d4, and a structural analog, Clonidine, to inform the selection process for sensitive and robust bioanalytical methods.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry. Their key advantage lies in their near-identical physicochemical properties to the analyte of interest. This similarity ensures they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects, leading to more accurate and precise results.
Structural analog internal standards, on the other hand, are compounds with a chemical structure closely related to the analyte. While they can be a more cost-effective option, their chromatographic behavior and ionization response may differ from the analyte, potentially leading to less effective compensation for matrix effects and variability. Clonidine, another alpha-2 adrenergic agonist, serves as a relevant structural analog for Brimonidine.
Performance Data: this compound vs. a Structural Analog Approach
Numerous studies have successfully developed and validated highly sensitive and robust LC-MS/MS methods for the quantification of Brimonidine in various biological matrices, such as plasma and ocular fluids, using this compound as the internal standard.[1] These methods consistently demonstrate excellent performance characteristics.
While a direct comparison is lacking, the validation of analytical methods for Clonidine, a structural analog of Brimonidine, can provide insights into its potential performance as an internal standard. It's important to note that these are separate validations and not a head-to-head comparison.
Table 1: Performance Characteristics of an LC-MS/MS Method Using this compound Internal Standard
| Parameter | Performance |
| Linearity | Excellent, with correlation coefficients (r²) typically >0.99 |
| Accuracy | High, with deviations from nominal concentrations generally within ±15% |
| Precision | High, with relative standard deviation (RSD) values typically <15% |
| Lower Limit of Quantification (LLOQ) | Low, often in the low pg/mL to ng/mL range, demonstrating high sensitivity |
| Matrix Effect | Effectively compensated, leading to reliable results in complex biological matrices |
Data compiled from published literature on Brimonidine bioanalysis.
Table 2: Performance Characteristics of a Representative LC-MS/MS Method for Clonidine (as a proxy for a structural analog IS)
| Parameter | Performance |
| Linearity | Good, with correlation coefficients (r²) typically >0.99 |
| Accuracy | Acceptable, with deviations from nominal concentrations generally within ±15% |
| Precision | Acceptable, with relative standard deviation (RSD) values typically <15% |
| Lower Limit of Quantification (LLOQ) | Low, demonstrating good sensitivity |
| Matrix Effect | Generally manageable, but may require more extensive method development to mitigate |
Data compiled from published literature on Clonidine bioanalysis.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of Brimonidine using this compound and a general approach for using a structural analog like Clonidine.
Experimental Protocol for Brimonidine Quantification using this compound
This protocol is based on established LC-MS/MS methods for the analysis of Brimonidine in biological matrices.[1]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Brimonidine: Precursor ion (Q1) m/z 292.0 → Product ion (Q3) m/z 212.1
-
This compound: Precursor ion (Q1) m/z 296.0 → Product ion (Q3) m/z 216.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
Conceptual Experimental Protocol for Brimonidine Quantification using a Clonidine Structural Analog Internal Standard
This protocol is a conceptual outline and would require rigorous method development and validation.
1. Sample Preparation
-
Similar to the this compound protocol, with the substitution of Clonidine as the internal standard. Optimization of the Clonidine concentration would be necessary.
2. Liquid Chromatography
-
Initial conditions could be similar to the Brimonidine method, but the gradient may need to be adjusted to ensure adequate chromatographic separation of Brimonidine and Clonidine from each other and from matrix components.
3. Mass Spectrometry
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Brimonidine: Precursor ion (Q1) m/z 292.0 → Product ion (Q3) m/z 212.1
-
Clonidine: Precursor ion (Q1) m/z 230.0 → Product ion (Q3) m/z 213.0
-
-
Ion Source Parameters: Re-optimization may be required to achieve optimal sensitivity for both compounds.
Visualizing the Method and Mechanism
To better understand the processes involved, the following diagrams illustrate the bioanalytical workflow and the signaling pathway of Brimonidine.
Caption: Bioanalytical workflow for Brimonidine quantification.
Caption: Simplified signaling pathway of Brimonidine.
Conclusion
The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. For the quantification of Brimonidine, the use of its stable isotope-labeled counterpart, This compound , is the scientifically preferred approach. The near-identical chemical nature of this compound to Brimonidine ensures the most accurate compensation for variability during sample preparation and analysis, particularly in mitigating matrix effects.
While a structural analog like Clonidine may be considered, its differing physicochemical properties can lead to variations in chromatographic retention and mass spectrometric response. This can compromise the accuracy and precision of the assay, especially in complex biological matrices. Therefore, while a structural analog may be a viable option if a SIL internal standard is unavailable, it necessitates more rigorous method development and validation to ensure it adequately tracks the analyte. For the highest level of confidence in bioanalytical data for Brimonidine, this compound remains the superior choice.
References
A Comparative Guide to Bioanalytical Method Validation: Brimonidine-d4 Following ICH M10 Guidelines
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Brimonidine, with a focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using Brimonidine-d4 as an internal standard, in accordance with the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals to ensure bioanalytical data is reliable and meets regulatory expectations.
ICH M10 Guideline: Core Principles for Bioanalytical Method Validation
The primary objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[1][4] The ICH M10 guideline provides a harmonized framework for the validation of bioanalytical methods, ensuring the quality and consistency of data for regulatory submissions.[1][3] Key validation parameters stipulated by the guideline are summarized below.
Table 1: Key Bioanalytical Method Validation Parameters as per ICH M10 [7]
| Validation Parameter | Description |
| Selectivity and Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7] |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. |
| Accuracy | The closeness of the determined value to the nominal or known true value. |
| Precision | The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. |
| Recovery | The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. |
Performance Comparison: Brimonidine Bioanalytical Methods
The selection of an appropriate bioanalytical method is critical for accurate pharmacokinetic and toxicokinetic studies. While various methods exist for Brimonidine quantification, LC-MS/MS with a stable isotope-labeled internal standard like this compound is often preferred for its high sensitivity and selectivity.[8][9]
Table 2: Comparison of Validated Bioanalytical Methods for Brimonidine
| Parameter | LC-MS/MS with this compound IS | HPLC-UV | GC/MS |
| Linearity Range | 1-1000 ng/mL[8] | 0.01-50 µg/mL[10][11] | 2-1000 pg/mL[12] |
| LLOQ | 1.0 ng/mL (aqueous humor)[8] | 0.01 µg/mL[10][11] | 2 pg/mL[12] |
| Accuracy (% Recovery) | Within 15% of nominal values[8] | 97.0 - 103.0%[10][11] | 97 - 104% of nominals[12] |
| Precision (% RSD) | Intra-day and inter-day <15%[8] | Intra-day <1.0%, Inter-day <1.2%[11] | Inter-day ≤12%[12] |
| Internal Standard | This compound[8][13] | Not always specified | Tetradeuterated brimonidine[12] |
| Analysis Time | < 2.0 min[8] | ~10 min[10][11] | Not specified |
Note: The performance characteristics are dependent on the specific matrix and experimental conditions.
Experimental Protocol: LC-MS/MS Method for Brimonidine with this compound
This section outlines a typical experimental protocol for the quantification of Brimonidine in a biological matrix using an LC-MS/MS method with this compound as the internal standard (IS).
1. Sample Preparation:
-
To an aliquot of the biological sample (e.g., plasma, ocular fluid), add a known concentration of this compound solution (internal standard).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
4. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the analyte concentration of the standards. The concentration of Brimonidine in the samples is then determined from this curve.
Visualizing the Workflow and Validation Logic
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical relationship of the ICH validation parameters.
Caption: Experimental workflow for bioanalytical quantification of Brimonidine.
Caption: Logical relationship of ICH M10 bioanalytical validation parameters.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 7. worldwide.com [worldwide.com]
- 8. A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 10. A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Measurement of brimonidine concentrations in human plasma by a highly sensitive gas chromatography/mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Performance Under Scrutiny: A Comparative Guide to the Brimonidine Assay with Brimonidine-d4
For researchers, scientists, and professionals in drug development, the quantitative analysis of Brimonidine is a critical step. This guide provides an in-depth comparison of the linearity, accuracy, and precision of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Brimonidine quantification, utilizing Brimonidine-d4 as an internal standard. The data presented is benchmarked against alternative analytical techniques to offer a comprehensive performance overview.
Method Performance: A Quantitative Look
The LC-MS/MS method employing this compound as an internal standard demonstrates robust performance in terms of linearity, accuracy, and precision. A summary of these key validation parameters is presented below, offering a direct comparison with other reported methods for Brimonidine analysis.
Linearity
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The LC-MS/MS method for Brimonidine shows excellent linearity over a defined concentration range.
| Parameter | LC-MS/MS with this compound | HPLC | HPTLC | Spectrophotometry |
| Linearity Range | 1 - 1000 ng/mL[1][2] | 0.01 - 50 µg/mL[3][4] | 200 - 1200 ng/band[5] | 0.2 - 3.0 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.999[3] | 0.9998[4] | Not Specified | 0.998[6] |
| Weighing Factor | 1/x²[1][2] | Not Specified | Not Specified | Not Specified |
Accuracy
Accuracy refers to the closeness of the measured value to the true value. The accuracy of the Brimonidine assay is typically assessed by determining the recovery of the analyte in a spiked sample.
| Concentration Level | LC-MS/MS with this compound (% Recovery) | HPLC (% Recovery) | Spectrophotometry (% Recovery) |
| Low | Within 15% of nominal value[1][2] | 99.71% - 103.87%[7] | 98.8% - 102.4%[6] |
| Medium | Within 15% of nominal value[1][2] | 99.71% - 103.87%[7] | 98.8% - 102.4%[6] |
| High | Within 15% of nominal value[1][2] | 99.71% - 103.87%[7] | 98.8% - 102.4%[6] |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
| Parameter | LC-MS/MS with this compound (%RSD) | HPLC (%RSD) | Spectrophotometry (%RSD) |
| Intra-day Precision | < 15%[1][2] | < 1.0%[3] | < 2%[6] |
| Inter-day Precision | < 15%[1][2] | < 1.2%[3] | < 2%[6] |
Experimental Protocols: A Closer Look at the LC-MS/MS Method
A detailed methodology is crucial for the reproducibility of any assay. The following protocol outlines the key steps in the LC-MS/MS quantification of Brimonidine using this compound.
1. Sample Preparation:
-
Extraction: Brimonidine is extracted from the biological matrix (e.g., ocular tissues, fluids) using an acetonitrile:water (1:1) solution.[1][2]
-
Internal Standard Spiking: An aliquot of the sample is diluted with acetonitrile containing the internal standard, this compound.[1][2]
-
Processing: The mixture undergoes sonication and vortexing to ensure thorough extraction.[1][2]
2. Chromatographic Separation:
-
Column: A reverse-phase HPLC column is used for separation.[1][2]
-
Mobile Phase: The specific mobile phase composition is optimized for the separation of Brimonidine and this compound.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Injection Volume: A defined volume of the prepared sample is injected into the LC system.
3. Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+) is employed.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.[1][2]
-
MRM Transitions:
Visualizing the Workflow
To better illustrate the experimental process, the following diagram outlines the key stages of the LC-MS/MS assay for Brimonidine.
Caption: Experimental workflow for the LC-MS/MS analysis of Brimonidine.
Signaling Pathway Context
While the primary focus of this guide is the analytical methodology, it is important to understand the biological context of Brimonidine. Brimonidine is an alpha-2 adrenergic receptor agonist. The diagram below illustrates its mechanism of action.
Caption: Simplified signaling pathway of Brimonidine's action.
References
- 1. A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Fluorimetric Quantification of Brimonidine Tartrate in Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajrconline.org [ajrconline.org]
Assessing the Robustness of an Analytical Method Using Brimonidine-d4: A Comparative Guide
In the landscape of pharmaceutical analysis, the robustness of an analytical method is a critical attribute, ensuring its reliability and consistency during routine use. A robust method remains unaffected by small, deliberate variations in method parameters. For bioanalytical methods, the use of a stable isotope-labeled internal standard is a key factor in achieving high robustness, as it closely mimics the analyte's behavior during sample preparation and analysis. This guide provides a comparative overview of the robustness of an analytical method for brimonidine utilizing Brimonidine-d4 as an internal standard versus an alternative method.
Comparative Overview of Analytical Methods
The choice of an internal standard is pivotal in the development of a robust bioanalytical method. An ideal internal standard, such as a stable isotope-labeled version of the analyte, co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.
| Feature | Method A: With this compound (Internal Standard) | Method B: Alternative Method (e.g., Structural Analog IS or External Standard) |
| Internal Standard | This compound (Stable Isotope Labeled) | A structural analog or no internal standard (external standard method) |
| Co-elution | Nearly identical retention time to brimonidine | Different retention time |
| Matrix Effect Compensation | High, as it experiences similar ion suppression/enhancement | Low to moderate, leading to potential inaccuracies |
| Extraction Recovery | Variations are compensated for | Variations can lead to significant errors |
| Overall Robustness | High | Low to moderate |
| Precision and Accuracy | High | Moderate to low |
Experimental Protocols
Protocol 1: Bioanalytical Method for Brimonidine in Human Plasma using LC-MS/MS
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of brimonidine in human plasma using this compound as an internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (100 ng/mL).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Data Analysis: The ratio of the peak area of brimonidine to the peak area of this compound is used for quantification.
Protocol 2: Robustness Testing
To assess the method's robustness, small, deliberate variations are made to the analytical parameters. The effect of these variations on the analytical results is then evaluated.
1. Varied Parameters:
-
Flow Rate: ± 0.05 mL/min from the nominal flow rate.
-
Column Temperature: ± 5°C from the nominal temperature.
-
Mobile Phase Composition: Vary the percentage of the organic solvent by ± 2%.
-
pH of the Aqueous Mobile Phase: ± 0.2 units.
2. Evaluation:
-
A set of quality control (QC) samples at low, medium, and high concentrations are analyzed under each varied condition.
-
The results are compared to those obtained under the nominal conditions. The deviation should be within acceptable limits (e.g., ±15%).
Data Presentation: Robustness Assessment
The following tables present hypothetical data from a robustness study, comparing the performance of Method A (with this compound) and Method B (with a structural analog internal standard).
Table 1: Robustness Data for Method A (with this compound)
| Parameter Varied | Variation | Mean Concentration (ng/mL) ± SD (n=6) | % Deviation from Nominal |
| Nominal Conditions | - | 50.5 ± 1.8 | - |
| Flow Rate | +0.05 mL/min | 51.2 ± 2.1 | +1.4% |
| -0.05 mL/min | 49.8 ± 1.9 | -1.4% | |
| Column Temperature | +5°C | 50.9 ± 2.0 | +0.8% |
| -5°C | 50.1 ± 1.7 | -0.8% | |
| % Organic Solvent | +2% | 49.5 ± 2.2 | -2.0% |
| -2% | 51.5 ± 1.9 | +2.0% |
Table 2: Robustness Data for Method B (with Structural Analog IS)
| Parameter Varied | Variation | Mean Concentration (ng/mL) ± SD (n=6) | % Deviation from Nominal |
| Nominal Conditions | - | 50.2 ± 3.5 | - |
| Flow Rate | +0.05 mL/min | 54.8 ± 4.1 | +9.2% |
| -0.05 mL/min | 46.1 ± 3.9 | -8.2% | |
| Column Temperature | +5°C | 53.1 ± 3.8 | +5.8% |
| -5°C | 47.9 ± 4.0 | -4.6% | |
| % Organic Solvent | +2% | 44.7 ± 4.5 | -11.0% |
| -2% | 55.9 ± 4.2 | +11.4% |
The data illustrates that Method A, utilizing this compound, exhibits minimal deviation from the nominal values despite variations in the method parameters, demonstrating its superior robustness. In contrast, Method B shows significantly larger deviations, indicating a lack of robustness.
Visualizations
Caption: Workflow for analytical method development, validation, and routine use, highlighting the robustness assessment phase.
Caption: Conceptual diagram illustrating the principle of robustness testing in an analytical method.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone for developing a robust bioanalytical method for brimonidine. It effectively compensates for variations in sample preparation and instrumental analysis, leading to consistently accurate and precise results. As demonstrated, a method employing this compound is significantly less susceptible to minor procedural variations compared to methods that use a structural analog or an external standard for quantification. Therefore, for reliable and reproducible data in regulated environments, the incorporation of a stable isotope-labeled internal standard is highly recommended.
References
Brimonidine-d4: A Comparative Guide to its Performance in Diverse Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Brimonidine-d4's performance as an internal standard in various biological matrices for the quantitative analysis of the active pharmaceutical ingredient, Brimonidine. The information is compiled from published bioanalytical method validation studies.
Executive Summary
This compound is a deuterated analog of Brimonidine, commonly used as an internal standard (IS) in bioanalytical methods to ensure the accuracy and precision of quantifying Brimonidine in biological samples. Its structural similarity and mass difference make it an ideal IS for mass spectrometry-based assays. This guide summarizes the available data on its performance in human plasma and rabbit ocular tissues. While direct comparative studies across multiple matrices are limited, the existing literature demonstrates the successful application of this compound in robust and reliable bioanalytical assays.
Performance Data of this compound
The following tables summarize the performance characteristics of bioanalytical methods using this compound as an internal standard in different biological matrices. It is important to note that the data is derived from separate studies using different analytical platforms (GC/MS and LC-MS/MS), which should be considered when comparing the results.
Table 1: Performance in Human Plasma (GC/MS Method)
| Parameter | Performance Metric | Value | Reference |
| Linearity | Concentration Range | 2 - 1000 pg/mL | [1] |
| Correlation Coefficient (r²) | 0.981 - 0.996 | [1] | |
| Precision | Inter-day Relative Standard Deviation (RSD) | ≤ 12% | [1] |
| Accuracy | Inter-day Assay Accuracy | 97% - 104% of nominal | [1] |
| Lower Limit of Quantification (LLOQ) | 2 pg/mL | [1] |
Data from a Gas Chromatography/Mass Spectrometry (GC/MS) method.[1]
Table 2: Performance in Rabbit Ocular Tissues (LC-MS/MS Method)
| Biological Matrix | Lower Limit of Quantification (LLOQ) of Brimonidine | Method Performance | Reference |
| Aqueous Humor | 1.0 ng/mL | Intra-day and inter-day accuracy and precision within 15% of nominal values. | [2] |
| Iris/Ciliary Body | 10 ng/g | Intra-day and inter-day accuracy and precision within 15% of nominal values. | [2] |
| Retina | 12.5 ng/g | Intra-day and inter-day accuracy and precision within 15% of nominal values. | [2] |
| Vitreous Humor | 1.6 ng/g | Intra-day and inter-day accuracy and precision within 15% of nominal values. | [2] |
Data from a Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) method.[2]
Note: Specific recovery and matrix effect data for this compound were not explicitly reported in the reviewed literature. However, the successful validation of these methods according to regulatory guidelines implies that the internal standard effectively compensated for any matrix-related variability.
Experimental Protocols
Quantification of Brimonidine in Human Plasma using GC/MS
This method was developed for the highly sensitive and selective quantification of Brimonidine in human plasma.[1]
Sample Preparation:
-
To 1 mL of human plasma, add the internal standard (tetradeuterated brimonidine) and a carrier (clonidine).
-
Perform solvent extraction.
-
Evaporate the solvent.
-
Form 3,5-bis(trifluoromethyl)benzoyl derivatives of the extracted compounds.
GC/MS Analysis:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Ionization Mode: Negative Chemical Ionization.
-
Ions Monitored:
-
Derivatized Brimonidine: m/z 691 [M-HBr]
-
Derivatized Tetradeuterated Brimonidine (IS): m/z 694 [M-DBr]
-
Caption: Workflow for the GC/MS analysis of Brimonidine in human plasma.
Quantification of Brimonidine in Ocular Fluids and Tissues using LC/MS/MS
This method was developed for the rapid and accurate quantification of Brimonidine in various ocular matrices.[2]
Sample Preparation:
-
Tissues (Retina, Iris/Ciliary Body, Vitreous Humor):
-
Homogenize the tissue samples.
-
Extract Brimonidine with an acetonitrile:water (1:1) solution followed by sonication and vortexing.
-
-
All Samples (Aqueous Humor and Tissue Extracts):
-
Dilute aliquots of the sample with acetonitrile containing the internal standard (this compound).
-
LC/MS/MS Analysis:
-
Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
-
Separation: Reverse-phase HPLC column under isocratic conditions.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Brimonidine: m/z 292 -> 212
-
This compound (IS): m/z 296 -> 216
-
Caption: Workflow for the LC/MS/MS analysis of Brimonidine in ocular tissues and fluids.
Conclusion
This compound serves as a reliable internal standard for the quantification of Brimonidine in various biological matrices, including human plasma and rabbit ocular tissues. The available data from validated bioanalytical methods demonstrates its utility in achieving accurate and precise results. However, there is a lack of comprehensive, direct comparative studies on the performance of this compound across a wider range of matrices such as urine and whole blood. Future studies focusing on a head-to-head comparison of recovery, matrix effects, and stability in these matrices would provide valuable insights for the bioanalytical community. The detailed experimental protocols provided in this guide can serve as a foundation for researchers developing and validating new bioanalytical methods for Brimonidine.
References
- 1. Measurement of brimonidine concentrations in human plasma by a highly sensitive gas chromatography/mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Brimonidine in Preclinical and Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of brimonidine in various biological matrices, crucial for both preclinical and clinical research. We will delve into the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), presenting their strengths and weaknesses supported by experimental data.
Method Performance Comparison
The selection of an appropriate analytical method for brimonidine quantification is contingent on the specific requirements of the study, such as the biological matrix, required sensitivity, and available instrumentation. The following tables summarize the quantitative performance of the most commonly employed techniques.
Table 1: HPLC-UV Methods for Brimonidine Quantification
| Parameter | Method 1: Brimonidine Tartrate in Pharmaceutical Formulations[1][2] | Method 2: Brimonidine Tartrate in Ophthalmic Solutions[3] |
| Linearity Range | 0.01 - 50 µg/mL[1] | 40 - 80 µg/mL[3] |
| Correlation Coefficient (R²) | > 0.999[1] | Not Reported |
| Precision (Intra-day %RSD) | < 1.0%[1] | Not Reported |
| Precision (Inter-day %RSD) | < 1.2%[1] | Not Reported |
| Accuracy (% Recovery) | 97.0 - 103.0%[1] | Not Reported |
| Limit of Detection (LOD) | Not Reported | 1.47 µg/mL[3] |
| Limit of Quantification (LOQ) | Not Reported | 4.47 µg/mL[3] |
Table 2: GC-MS Method for Brimonidine Quantification in Human Plasma[4]
| Parameter | Performance Data |
| Linearity Range | 2 - 1000 pg/mL[4] |
| Correlation Coefficient (r²) | 0.981 - 0.996[4] |
| Precision (Inter-day %RSD) | ≤ 12%[4] |
| Accuracy (% of Nominal) | 97 - 104%[4] |
| Limit of Quantification (LOQ) | 2 pg/mL[4] |
Table 3: LC-MS/MS Methods for Brimonidine Quantification
| Parameter | Method 1: Ocular Fluids and Tissues[5][6] | Method 2: Rabbit Aqueous Humor[7] |
| Linearity Range | 1 - 1000 ng/mL[5][6] | 5 - 5000 ng/mL[7] |
| Correlation Coefficient | Not Reported | Good linear correlation[7] |
| Precision (Intra-day %RSD) | Within 15%[5] | < 4.0%[7] |
| Precision (Inter-day %RSD) | Within 15%[5] | < 4.0%[7] |
| Accuracy (% of Nominal) | Within 15%[5] | Not Reported |
| Limit of Quantification (LOQ) | 1.0 ng/mL (aqueous humor), 10 ng/g (iris/ciliary body), 12.5 ng/g (retina), 1.6 ng/g (vitreous humor)[5][6] | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the key experiments cited in this guide.
HPLC-UV Method for Brimonidine Tartrate in Pharmaceutical Formulations[1][2]
-
Chromatographic System: The analysis is performed using a Diamonsil C18 column (150 mm × 4.6 mm, 5 μm) as the stationary phase.[1]
-
Mobile Phase: A mixture of phosphate buffer (10 mM, pH 3.5) containing 0.5% triethylamine and methanol (85:15, v/v) is used as the mobile phase at a flow rate of 1 mL/min.[1]
-
Detection: Detection is carried out at 246 nm using a diode array detector.[1]
-
Standard Solution Preparation: A standard stock solution of brimonidine tartrate (1 mg/mL) is prepared in the mobile phase. Working solutions are then prepared by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision assessments.[1][2]
GC-MS Method for Brimonidine in Human Plasma[4]
-
Sample Preparation: Brimonidine is extracted from 1 mL of human plasma along with a tetradeuterated internal standard using solvent extraction.[4]
-
Derivatization: After solvent evaporation, the residue is derivatized with 3,5-bis(trifluoromethyl)benzoyl chloride.[4]
-
GC-MS Analysis: The derivatized sample is injected into a GC/MS apparatus operating under negative chemical ionization conditions.[4]
-
Monitoring: The ions monitored are m/z 691 for the derivatized brimonidine and m/z 694 for the deuterated internal standard.[4]
LC-MS/MS Method for Brimonidine in Ocular Fluids and Tissues[5][6]
-
Sample Preparation:
-
Tissues (retina, iris/ciliary body, vitreous humor): Tissues are homogenized and extracted with an acetonitrile:water (1:1) solution, followed by sonication and vortexing.[5][6]
-
Aqueous Humor: Aliquots of aqueous humor are diluted with acetonitrile containing the internal standard (brimonidine-d4).[5][6]
-
-
Chromatography: The separation is achieved on a reverse-phase HPLC column under isocratic conditions.[5][6]
-
Mass Spectrometry: The analysis is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple-reaction monitoring (MRM).[5][6] The m/z transitions monitored are 292→212 for brimonidine and 296→216 for the internal standard.[5][6]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical method.
Caption: HPLC-UV workflow for brimonidine quantification.
Caption: GC-MS workflow for brimonidine quantification in plasma.
Caption: LC-MS/MS workflow for brimonidine in ocular matrices.
References
- 1. A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. rroij.com [rroij.com]
- 4. Measurement of brimonidine concentrations in human plasma by a highly sensitive gas chromatography/mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC-MS/MS studies of brimonidine in rabbit aqueous humor by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Brimonidine Extraction Techniques for Analytical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction techniques for the analysis of Brimonidine, a key active pharmaceutical ingredient in ophthalmic preparations for treating glaucoma and ocular hypertension. The selection of an appropriate extraction method is critical for accurate quantification of Brimonidine in diverse matrices, ranging from pharmaceutical formulations to complex biological fluids like plasma and aqueous humor. This document outlines the performance of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and a proposed Supercritical Fluid Extraction (SFE) method, supported by experimental data and detailed protocols.
Comparative Performance of Extraction Techniques
The efficiency and effectiveness of an extraction technique are paramount for reliable bioanalysis. The following table summarizes the key performance indicators for the discussed methods based on available literature.
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) | Supercritical Fluid Extraction (SFE) (Proposed) |
| Recovery | 85-100% | 97-104%[1] | >90% (general) | 90.8-97.2% (for similar imidazole compounds)[2] |
| Selectivity | High | Moderate to High | Low | High |
| LOD/LOQ | Low (ng/mL to pg/mL) | Low (pg/mL)[1] | Higher than SPE/LLE | Potentially Low |
| Speed | Moderate | Moderate to Slow | Fast | Fast |
| Solvent Usage | Moderate | High | Low | Minimal (uses supercritical CO2) |
| Automation | High | Moderate | High | High |
| Cost | Moderate to High | Low to Moderate | Low | High (initial setup) |
| Common Matrices | Plasma, Aqueous Humor[3][4] | Plasma[1] | Plasma, Serum | Pharmaceuticals, potentially biological fluids |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the key extraction techniques discussed.
Solid-Phase Extraction (SPE) from Human Plasma
This method is suitable for cleaning and concentrating Brimonidine from complex biological matrices like plasma.
Materials:
-
Oasis HLB SPE Cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid in water
-
0.1% Formic acid in acetonitrile
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load 1 mL of human plasma, previously acidified with 1% formic acid.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove interferences.
-
Elution: Elute Brimonidine with 1 mL of 0.1% formic acid in acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for chromatographic analysis.
Liquid-Liquid Extraction (LLE) from Human Plasma
LLE is a classic and effective method for the extraction of drugs from aqueous solutions.
Materials:
-
Human Plasma
-
Toluene or other suitable organic solvent
-
Internal Standard (e.g., deuterated Brimonidine)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation: To 1 mL of human plasma in a centrifuge tube, add the internal standard.
-
Extraction: Add 5 mL of toluene, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Separation: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for analysis.
Protein Precipitation (PPT) with Acetonitrile from Plasma/Serum
PPT is a rapid and simple method for removing proteins from biological samples prior to analysis.
Materials:
-
Plasma or Serum Sample
-
Acetonitrile (HPLC grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Take a 100 µL aliquot of the plasma or serum sample.
-
Precipitation: Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to sample).
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for direct injection into the analytical instrument or for further processing.
Supercritical Fluid Extraction (SFE) - A Proposed Method
SFE is a green chemistry technique that uses supercritical fluids, most commonly CO2, for extraction. As no specific SFE method for Brimonidine has been published, the following is a proposed protocol based on successful extractions of similar imidazole compounds.[2][5]
Materials:
-
Supercritical Fluid Extractor
-
High-purity CO2
-
Acetonitrile (as a modifier)
-
Sample matrix (e.g., pharmaceutical formulation)
Proposed Procedure:
-
Sample Preparation: Place the accurately weighed sample into the extraction vessel.
-
Static Extraction: Pressurize the vessel with supercritical CO2 at approximately 2000 psi and a temperature of 45°C. Add acetonitrile as a modifier (e.g., 10% v/v) and hold for a static period of 10 minutes to allow for equilibration.
-
Dynamic Extraction: Initiate a dynamic extraction by flowing supercritical CO2 through the vessel at a constant flow rate for 15 minutes.
-
Collection: The extracted Brimonidine is collected in a suitable solvent trap.
-
Analysis: The collected extract is then ready for analysis by an appropriate chromatographic method.
Visualizing Workflows and Mechanisms
To better understand the processes and pathways involved, the following diagrams have been generated using Graphviz.
Experimental Workflow for Brimonidine Extraction
Caption: A comparative workflow of SPE, LLE, and PPT for Brimonidine extraction.
Signaling Pathway of Brimonidine
Brimonidine is a selective alpha-2 adrenergic agonist. Its mechanism of action involves the activation of alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi).
Caption: Brimonidine's activation of the α2-adrenergic receptor signaling pathway.[6][7]
Conclusion
The choice of extraction technique for Brimonidine analysis is highly dependent on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, throughput needs, and available resources.
-
Solid-Phase Extraction offers a good balance of high recovery, selectivity, and the potential for automation, making it suitable for routine analysis of Brimonidine in complex biological fluids.
-
Liquid-Liquid Extraction is a cost-effective method that can achieve high recovery, though it is more labor-intensive and uses larger volumes of organic solvents.
-
Protein Precipitation is the simplest and fastest method, ideal for high-throughput screening, but it may suffer from lower selectivity and potential matrix effects.
-
Supercritical Fluid Extraction presents a promising "green" alternative with high recovery and selectivity, particularly for pharmaceutical formulations, although the initial investment in instrumentation is higher.
Researchers should carefully consider these factors to select the most appropriate extraction technique for their Brimonidine analysis, ensuring data of the highest quality and reliability.
References
- 1. Measurement of brimonidine concentrations in human plasma by a highly sensitive gas chromatography/mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Supercritical fluid extraction of imidazole drugs from cosmetic and ph" by W.-L. Chou, C.-Y. Chang et al. [jfda-online.com]
- 3. Ocular and Systemic Pharmacokinetics of Brimonidine and Timolol After Topical Administration in Rabbits: Comparison Between Fixed-Combination and Single Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Safe Disposal of Brimonidine-d4: A Guide for Laboratory Professionals
Ensuring the proper disposal of Brimonidine-d4 is critical for laboratory safety and environmental protection. As a deuterated analog of Brimonidine, a potent alpha-2 adrenergic agonist, this compound requires careful handling and adherence to specific disposal protocols. This guide provides essential, step-by-step information to facilitate the safe management of this compound waste in research and development settings.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste, including compounds like this compound, is a regulated process designed to prevent environmental contamination and potential harm to public health.[1][2] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to the contamination of water supplies and soil.[3] Therefore, all pharmaceutical waste must be handled and disposed of separately from general waste and subsequently incinerated.[1]
This compound: Hazard Profile and Disposal Recommendations
Brimonidine and its salts are classified as toxic if swallowed.[4][5][6] Safety Data Sheets (SDS) for Brimonidine emphasize the need for disposal at an approved waste disposal plant or industrial combustion plant.[7][8][9] It is crucial to prevent the substance from entering drains, surface water, or ground water.[10]
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Pharmaceutical Waste | [2][8] |
| Primary Disposal Method | Incineration | [1][11] |
| Environmental Precautions | Do not allow to enter sewers, surface, or ground water. | [4][6][10] |
| Container Requirements | Use appropriate, clearly labeled, and sealed containers for disposal. | [4] |
| Spill Management | In case of a spill, take up mechanically and place in appropriate containers for disposal. Ventilate the affected area. | [4] |
Step-by-Step Disposal Protocol for this compound
1. Segregation:
-
At the point of generation, segregate this compound waste from non-hazardous waste. This includes any contaminated materials such as personal protective equipment (PPE), vials, and cleaning materials.[1]
2. Containment:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label should identify the contents as "Hazardous Pharmaceutical Waste" and include the chemical name "this compound."
3. Storage:
-
Store the waste container in a secure, designated area away from general laboratory traffic. Ensure the storage area is well-ventilated.
4. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and reputable waste management company that specializes in pharmaceutical and chemical waste.[3] This ensures compliance with all local, state, and federal regulations.[2]
5. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the date of its disposal. This documentation is crucial for regulatory compliance.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound in a laboratory setting.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting both laboratory personnel and the environment.
References
- 1. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 4. chemos.de [chemos.de]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. fishersci.com [fishersci.com]
- 9. somersetpharma.com [somersetpharma.com]
- 10. lgcstandards.com [lgcstandards.com]
- 11. Medical Waste Management Program [cdph.ca.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
